Product packaging for 4,4-Dimethyl-7-hydroxy-1-tetralone(Cat. No.:CAS No. 33209-72-2)

4,4-Dimethyl-7-hydroxy-1-tetralone

Cat. No.: B3382481
CAS No.: 33209-72-2
M. Wt: 190.24 g/mol
InChI Key: HDBIRTDFQWFPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,4-Dimethyl-7-hydroxy-1-tetralone is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B3382481 4,4-Dimethyl-7-hydroxy-1-tetralone CAS No. 33209-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-4,4-dimethyl-2,3-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBIRTDFQWFPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2=C1C=CC(=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001207451
Record name 3,4-Dihydro-7-hydroxy-4,4-dimethyl-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33209-72-2
Record name 3,4-Dihydro-7-hydroxy-4,4-dimethyl-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33209-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-7-hydroxy-4,4-dimethyl-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-7-hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 4,4-dimethyl-7-hydroxy-1-tetralone, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, drawing upon established chemical transformations for analogous molecular scaffolds. This document offers detailed experimental protocols, quantitative data for key intermediates, and visual representations of the synthetic route.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in a three-stage process:

  • Friedel-Crafts Acylation: Introduction of the carbon skeleton that will form the second ring of the tetralone.

  • Intramolecular Cyclization: Formation of the tetralone ring system.

  • Demethylation: Conversion of the methoxy precursor to the final hydroxy compound.

The proposed pathway begins with the readily available starting materials, 3-methoxyphenol and 3,3-dimethylacryloyl chloride.

Synthesis_Pathway A 3-Methoxyphenol C 3-(3-Methoxyphenyl)-3-methylbut-2-en-1-one (Intermediate 1) A->C AlCl3, DCM B 3,3-Dimethylacryloyl chloride B->C D 3-(3-Methoxyphenyl)-3-methylbutan-1-one (Intermediate 2) C->D H2, Pd/C E 4-(3-Methoxyphenyl)-4-methylpentanoic acid (Intermediate 3) D->E 1. m-CPBA 2. H3O+ F 4,4-Dimethyl-7-methoxy-1-tetralone (Intermediate 4) E->F Polyphosphoric acid, heat G This compound (Final Product) F->G BBr3, DCM

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each key transformation in the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of 3-Methoxyphenol

This step involves the reaction of 3-methoxyphenol with 3,3-dimethylacryloyl chloride in the presence of a Lewis acid catalyst to form 3-(3-methoxyphenyl)-3-methylbut-2-en-1-one.

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 10 mL/mmol of 3-methoxyphenol) under a nitrogen atmosphere at 0 °C, add 3-methoxyphenol (1.0 eq) dropwise.

  • After stirring for 15 minutes, add a solution of 3,3-dimethylacryloyl chloride (1.1 eq) in dry DCM (2 mL/mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated hydrochloric acid (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 2: Catalytic Hydrogenation of the Unsaturated Ketone

The carbon-carbon double bond in 3-(3-methoxyphenyl)-3-methylbut-2-en-1-one is selectively reduced via catalytic hydrogenation to yield 3-(3-methoxyphenyl)-3-methylbutan-1-one.[1][2]

Protocol:

  • Dissolve the unsaturated ketone (Intermediate 1) in ethanol (15 mL/mmol) in a hydrogenation flask.

  • Add 10% Palladium on charcoal (Pd/C) (5 mol%) to the solution.

  • Evacuate the flask and fill it with hydrogen gas (balloon pressure). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to afford the saturated ketone (Intermediate 2), which can be used in the next step without further purification.

Step 3: Baeyer-Villiger Oxidation and Hydrolysis to Carboxylic Acid

The saturated ketone is converted to the corresponding carboxylic acid via a Baeyer-Villiger oxidation followed by hydrolysis.

Protocol:

  • Dissolve the saturated ketone (Intermediate 2) in dry DCM (10 mL/mmol).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with a 10% aqueous solution of sodium sulfite.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the ester intermediate.

  • To the crude ester, add a 2 M solution of sodium hydroxide in methanol/water (1:1, 10 mL/mmol) and reflux for 4 hours.

  • Cool the reaction mixture to room temperature and acidify with 2 M hydrochloric acid until pH 2.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(3-methoxyphenyl)-4-methylpentanoic acid (Intermediate 3).

Step 4: Intramolecular Friedel-Crafts Cyclization

The carboxylic acid undergoes an intramolecular Friedel-Crafts acylation to form the tetralone ring of 4,4-dimethyl-7-methoxy-1-tetralone.

Protocol:

  • Add the carboxylic acid (Intermediate 3) to polyphosphoric acid (PPA) (10 times the weight of the acid).

  • Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the hot reaction mixture onto crushed ice with stirring.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to give 4,4-dimethyl-7-methoxy-1-tetralone (Intermediate 4).

Step 5: Demethylation

The final step is the demethylation of the methoxy group to the target hydroxyl group using boron tribromide.

Protocol:

  • Dissolve 4,4-dimethyl-7-methoxy-1-tetralone (Intermediate 4) in dry DCM (15 mL/mmol) and cool to -78 °C under a nitrogen atmosphere.

  • Add a 1 M solution of boron tribromide (BBr₃) in DCM (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to afford this compound.

Quantitative Data

The following table summarizes the expected molecular weights and typical yields for the key compounds in the synthesis.

CompoundIntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
3-(3-Methoxyphenyl)-3-methylbut-2-en-1-one1C₁₂H₁₄O₂190.2470-80
3-(3-Methoxyphenyl)-3-methylbutan-1-one2C₁₂H₁₆O₂192.25>95
4-(3-Methoxyphenyl)-4-methylpentanoic acid3C₁₃H₁₈O₃222.2860-70 (2 steps)
4,4-Dimethyl-7-methoxy-1-tetralone4C₁₃H₁₆O₂204.2675-85
This compoundFinal ProductC₁₂H₁₄O₂190.2480-90

Visualization of Experimental Workflow

The general workflow for a single step in this synthesis, such as the Friedel-Crafts acylation, is depicted below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Lewis Acid and 3-Methoxyphenol in DCM B Cool to 0°C A->B C Add 3,3-Dimethylacryloyl chloride solution B->C D Stir at Room Temperature (12-16h) C->D E Monitor by TLC D->E F Quench with Ice/HCl E->F G Extract with DCM F->G H Wash with NaHCO3 and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: General experimental workflow for a typical reaction step.

This guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. The provided protocols are based on well-established and reliable chemical transformations and should serve as a strong foundation for the practical execution of this synthesis in a laboratory setting. Researchers are advised to perform small-scale trials to optimize the reaction conditions for each step.

References

In-Depth Technical Guide: 4,4-Dimethyl-7-hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 4,4-Dimethyl-7-hydroxy-1-tetralone (CAS No. 33209-72-2). This bicyclic ketone, a derivative of tetralone, presents a scaffold of interest for medicinal chemistry and drug discovery due to the established biological activities of related tetralone structures. This document consolidates available data on its properties, provides detailed experimental context, and explores potential avenues for future research.

Chemical Properties and Data

This compound is a solid organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . While comprehensive experimental data for this specific molecule is not widely published, its properties can be inferred from data on analogous structures and are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Notes
CAS Number 33209-72-2[1]
Molecular Formula C₁₂H₁₄O₂[1]
Molecular Weight 190.24 g/mol [1]
Melting Point Not availableData not found in public sources.
Boiling Point Not availableData not found in public sources.
Solubility Not availableExpected to be soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate.
Appearance SolidInferred from related hydroxy-tetralone compounds.[2]

Table 2: Spectroscopic Data Summary (Predicted/Representative)

Technique Expected Features
¹H NMR Aromatic protons (approx. 6.5-8.0 ppm), aliphatic protons of the cyclohexanone ring (approx. 2.0-3.0 ppm), two singlet peaks for the gem-dimethyl groups, and a broad singlet for the hydroxyl proton.
¹³C NMR Carbonyl carbon (>195 ppm), aromatic carbons (115-160 ppm), quaternary carbon of the gem-dimethyl group, and aliphatic carbons (20-50 ppm).
IR Spectroscopy Characteristic absorption bands for O-H stretching (hydroxyl group, ~3200-3600 cm⁻¹), C=O stretching (ketone, ~1680 cm⁻¹), and C-H stretching (aromatic and aliphatic).
Mass Spectrometry Molecular ion peak (M⁺) at m/z 190, with fragmentation patterns corresponding to the loss of methyl groups and other characteristic fragments of the tetralone scaffold.

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, a general and robust method for synthesizing hydroxy-tetralones involves the demethylation of the corresponding methoxy-tetralone. The following protocol is a representative procedure based on established methods for similar compounds.[3]

Synthesis of this compound via Demethylation

This experimental workflow outlines the demethylation of 4,4-dimethyl-7-methoxy-1-tetralone to yield the target compound.

G start Start: 4,4-Dimethyl-7-methoxy-1-tetralone reagents Anhydrous Aluminum Chloride (AlCl₃) in Toluene start->reagents Add reaction Reaction at 110°C (1-2 hours) reagents->reaction Heat quench Quench with ice-cold water reaction->quench Cool and extraction Extract with Ethyl Acetate quench->extraction drying Dry organic phase (e.g., with Na₂SO₄) extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate) concentration->purification product Product: this compound purification->product

Figure 1: Synthetic workflow for the preparation of this compound.

Detailed Protocol:

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (2.5 equivalents) in anhydrous toluene, slowly add 4,4-dimethyl-7-methoxy-1-tetralone (1 equivalent).

  • Reaction: Heat the mixture to 110°C and maintain this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Slowly quench the reaction by the dropwise addition of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound. A typical method for a related compound, 7-hydroxy-2-tetralone, utilizes a C18 column with a mobile phase of acetonitrile and water.[2]

Table 3: Representative HPLC Parameters

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the identification and purity assessment of this compound, particularly for detecting volatile impurities. The hydroxyl group may require derivatization (e.g., silylation) to improve volatility and peak shape.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the broader class of tetralone derivatives has shown significant pharmacological potential.

Monoamine Oxidase (MAO) Inhibition

Derivatives of 7-hydroxy-1-tetralone have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[4] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. The 7-hydroxy substituent has been shown to be favorable for potent inhibition.[4] It is plausible that this compound could also exhibit MAO-B inhibitory activity.

MAO_Inhibition cluster_neuron Synaptic Cleft / Neuron Tetralone This compound (Hypothesized) MAO_B Monoamine Oxidase B (MAO-B) Tetralone->MAO_B Inhibits DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Produces Dopamine Dopamine Dopamine->MAO_B Metabolized by Therapeutic_Effect Potential Therapeutic Effect (e.g., in Parkinson's Disease) Dopamine->Therapeutic_Effect Increased levels lead to Neuron Dopaminergic Neuron

Figure 2: Hypothesized MAO-B inhibition by this compound.
Antiproliferative and Anticancer Potential

The tetralin ring is a structural component of several clinically used anticancer drugs, including doxorubicin and etoposide.[5] Numerous synthetic tetralone derivatives have been investigated for their antitumor properties.[5] For instance, some tetralone derivatives bearing a 1,2,4-triazole moiety have demonstrated antiproliferative activity against various human cancer cell lines.[5] The cytotoxic mechanism of such compounds often involves the inhibition of key enzymes like topoisomerase II.

Conclusion

This compound is a tetralone derivative with potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental data for this compound is limited, this guide provides a framework based on the known chemistry and biology of related compounds. The synthesis is achievable through established demethylation procedures, and analytical methods can be readily adapted. The structural similarity to known MAO-B inhibitors and the presence of the tetralone scaffold found in some anticancer agents suggest that this compound and its future derivatives are promising candidates for biological evaluation. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

In-Depth Technical Guide: 4,4-Dimethyl-7-hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 33209-72-2

This technical guide provides a comprehensive overview of 4,4-Dimethyl-7-hydroxy-1-tetralone, a tetralone derivative of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis methodologies, and potential biological activities, with a focus on its role as a potential monoamine oxidase inhibitor.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . Its structure features a tetralone core with two methyl groups at the 4-position and a hydroxyl group at the 7-position.

PropertyValueSource
CAS Number 33209-72-2[1][2]
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Common Synonyms 7-hydroxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Synthesis Protocols

The synthesis of this compound can be approached through established methods for tetralone synthesis, primarily involving intramolecular Friedel-Crafts acylation or the demethylation of a methoxy-substituted precursor.

Method 1: Intramolecular Friedel-Crafts Acylation

This widely used method for synthesizing tetralones involves a two-step process: Friedel-Crafts acylation followed by an intramolecular cyclization.

Experimental Protocol:

  • Friedel-Crafts Acylation: A suitable substituted benzene derivative is acylated with a succinic anhydride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms a γ-keto acid.

  • Reduction: The keto group of the γ-keto acid is then reduced to a methylene group, typically through methods like Clemmensen or Wolff-Kishner reduction, yielding a substituted phenylbutyric acid.

  • Intramolecular Cyclization: The resulting phenylbutyric acid is then treated with a strong acid, such as polyphosphoric acid or sulfuric acid, to induce an intramolecular Friedel-Crafts acylation, leading to the formation of the tetralone ring.

Logical Workflow for Intramolecular Friedel-Crafts Acylation

G A Substituted Benzene D γ-Keto Acid A->D B Succinic Anhydride Derivative B->D C Lewis Acid (e.g., AlCl3) C->D Catalyst F Substituted Phenylbutyric Acid D->F Reduction E Reduction (e.g., Clemmensen) E->F Reagent H This compound F->H Intramolecular Cyclization G Strong Acid (e.g., PPA) G->H Catalyst

Caption: General workflow for the synthesis of tetralones via intramolecular Friedel-Crafts acylation.

Method 2: Demethylation of 4,4-Dimethyl-7-methoxy-1-tetralone

This method is a common final step in the synthesis of hydroxylated aromatic compounds. The hydroxyl group is often protected as a methyl ether during the synthesis and deprotected in the final step.

Experimental Protocol:

  • Starting Material: The synthesis begins with 4,4-Dimethyl-7-methoxy-1-tetralone.

  • Demethylation Agent: A demethylating agent, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), is used to cleave the methyl ether.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures when using BBr₃, or at elevated temperatures with HBr.

  • Work-up: The reaction mixture is quenched with water or a mild base, and the product is extracted with an organic solvent.

  • Purification: The crude product is then purified by chromatography or recrystallization to yield this compound.

Experimental Workflow for Demethylation

G cluster_0 Reaction cluster_1 Work-up & Purification A 4,4-Dimethyl-7-methoxy-1-tetralone D Reaction Mixture A->D B Demethylating Agent (e.g., BBr3) B->D C Inert Solvent C->D E Quenching D->E F Extraction E->F G Purification F->G H This compound G->H

Caption: Step-by-step workflow for the demethylation of the methoxy precursor.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, research on structurally related 1-tetralone derivatives suggests potential activity as monoamine oxidase (MAO) inhibitors.[3][4][5] MAOs are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[3][4]

A study on a series of 1-tetralone derivatives demonstrated that these compounds are selective inhibitors of the MAO-B isoform.[3] The position of substituents on the tetralone ring was found to significantly impact the inhibitory potency.[3]

Monoamine Oxidase Inhibition

The inhibitory activity of 1-tetralone derivatives against MAO-A and MAO-B has been evaluated. The IC₅₀ values (the concentration of an inhibitor where the response is reduced by half) for several 1-tetralone derivatives are presented in the table below. While this compound was not explicitly tested in this study, the data for related compounds provide insights into the structure-activity relationship.

CompoundSubstitutionMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
1c 7-(benzyloxy)0.6230.0023271
1g 7-(4-methylbenzyloxy)0.5750.0018319
1h 7-(4-chlorobenzyloxy)0.0360.001133

Data extracted from a study on 1-tetralone derivatives as MAO inhibitors.[3]

The data suggests that substitution at the 7-position of the tetralone ring is favorable for MAO inhibition. The dimethyl substitution at the 4-position in the target compound could further influence its binding and inhibitory activity.

Signaling Pathway of Monoamine Oxidase

G Monoamine Neurotransmitter Monoamine Neurotransmitter MAO MAO Monoamine Neurotransmitter->MAO Substrate Oxidized Metabolite Oxidized Metabolite MAO->Oxidized Metabolite H2O2 H2O2 MAO->H2O2 Aldehyde Aldehyde MAO->Aldehyde This compound This compound This compound->MAO Inhibition

Caption: Proposed inhibitory action on the MAO signaling pathway.

Conclusion

This compound is a synthetic organic compound with potential applications in drug discovery, particularly in the development of monoamine oxidase inhibitors. Further research is warranted to fully elucidate its biological activity, mechanism of action, and therapeutic potential. The synthetic pathways outlined in this guide provide a foundation for its preparation and further investigation by the scientific community.

References

An In-depth Technical Guide to 4,4-Dimethyl-7-hydroxy-1-tetralone Structural Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Dimethyl-7-hydroxy-1-tetralone and its structural analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to facilitate further research and development in this area.

Core Compound of Interest: this compound

The tetralone scaffold is a prominent feature in a variety of biologically active compounds and natural products, serving as a critical building block in the synthesis of pharmaceuticals.[1][2] The specific structural motif of this compound offers a unique combination of a bicyclic aromatic system, a ketone functional group, a hydroxyl group, and gem-dimethyl substitution, presenting multiple avenues for chemical modification to explore structure-activity relationships (SAR).

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs can be approached through several established synthetic routes for tetralones. A common strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylbutyric acid.

A plausible synthetic pathway to the core structure and its analogs is outlined below. This is a generalized procedure, and specific reaction conditions may require optimization.

General Synthetic Workflow

Synthetic Workflow A Substituted Anisole C Friedel-Crafts Acylation (e.g., AlCl3) A->C B Succinic Anhydride B->C D 4-(Substituted-methoxyphenyl)-4-oxobutyric acid C->D E Clemmensen or Wolff-Kishner Reduction D->E F 4-(Substituted-methoxyphenyl)butyric acid E->F G Intramolecular Friedel-Crafts Acylation (e.g., PPA, H2SO4) F->G H Substituted 7-methoxy-1-tetralone G->H I Gem-dimethylation (e.g., MeI, base) H->I J Substituted 4,4-dimethyl-7-methoxy-1-tetralone I->J K Demethylation (e.g., BBr3, HBr) J->K L Target Analog: Substituted this compound K->L

Caption: Generalized synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of 4,4-Dimethyl-5,8-dihydroxytetralone Derivatives

Materials:

  • Substituted hydroquinone

  • Appropriate carboxylic acid

  • Boron trifluoride dihydrate (BF3·2H2O)

  • Enamine

  • Acidic medium for rearrangement

Procedure:

  • Acylhydroquinone Formation: The synthesis commences with the formation of an acylhydroquinone. This is achieved by reacting a hydroquinone (or a dimethyl hydroquinone) with a corresponding carboxylic acid in the presence of boron trifluoride dihydrate as a solvent. The reaction can be enhanced using microwave irradiation at 100°C.

  • Oxidation: The resulting acylhydroquinone is then oxidized.

  • Reaction with Enamines: The oxidized intermediate is subsequently reacted with an enamine.

  • Acidic Rearrangement: The final step involves a rearrangement in an acidic medium to yield the desired 4,4-dimethyl-dioxygenated tetralone.

Biological Activity and Structure-Activity Relationships (SAR)

Research into the biological activities of tetralone derivatives has revealed a broad spectrum of potential therapeutic applications, including anticancer, antibacterial, and central nervous system effects.[4] For analogs closely related to this compound, a notable area of investigation is their effect on cellular respiration, particularly in cancer cells.

A study on 4,4-dimethyl-5,8-dihydroxynaphtalene-1-one and 4,4-dimethyl-5,8-dihydroxytetralone derivatives demonstrated their ability to inhibit cellular respiration in a mouse carcinoma cell line (TA3) and its multidrug-resistant variant (TA3-MTX-R).[3]

Quantitative Data on the Inhibition of Cellular Respiration

The following table summarizes the inhibitory effects of a series of 4,4-dimethyl-5,8-dioxygenated tetralones and related compounds on the oxygen consumption of TA3-MTX-R tumor cells.

Compound IDStructure% Inhibition of O2 Consumption (10 µM)
1 2'-Hydroxyacetophenone15
2 4'-Hydroxyacetophenone0
3 2',5'-Dihydroxyacetophenone45
4 4,4-Dimethyl-5,8-dihydroxy-1-tetralone60
5 4,4-Dimethyl-5,8-dimethoxy-1-tetralone20
6 4,4-Dimethyl-5,8-dioxo-1-tetralone30

Data adapted from Araya-Maturana et al., Bioorg. Med. Chem., 2002.[3]

Structure-Activity Relationship (SAR) Insights

Based on the available data, a tentative SAR can be established for the inhibition of cellular respiration:

  • A coplanar ortho-carbonyl-1,4-hydroquinone motif appears to be crucial for the inhibitory activity.[3]

  • The presence of hydroxyl groups at positions 5 and 8 (as in compound 4 ) leads to the most potent inhibition among the tested tetralone analogs.

  • Methylation of the hydroxyl groups (compound 5 ) significantly reduces the inhibitory activity, suggesting that the free hydroxyls are important for the interaction with the biological target.

  • Oxidation of the hydroquinone to a quinone (compound 6 ) also diminishes the activity compared to the dihydroxy analog.

Proposed Mechanism of Action: Inhibition of Mitochondrial Respiration

The observed inhibition of cellular oxygen consumption strongly suggests that these tetralone derivatives may target the mitochondrial electron transport chain (ETC). The ETC is a series of protein complexes that transfer electrons from electron donors to electron acceptors via redox reactions, and couples this electron transfer with the transfer of protons across the mitochondrial inner membrane, generating an electrochemical gradient that drives ATP synthesis.

Inhibition of the ETC can lead to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and the induction of apoptosis, all of which are detrimental to cancer cell survival.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound analogs that inhibit cellular respiration.

Inhibition of Mitochondrial Respiration cluster_0 Mitochondrion cluster_1 Cellular Effects ETC Electron Transport Chain (Complex I-IV) Proton_Gradient Proton Gradient (ΔΨm) ETC->Proton_Gradient Pumps H+ H2O H₂O ETC->H2O ROS Reactive Oxygen Species (ROS) ETC->ROS e- leakage Cell_Proliferation Cell Proliferation ETC->Cell_Proliferation Reduced ATP ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Drives O2 O₂ O2->ETC Final e- acceptor ADP ADP + Pi ADP->ATP_Synthase Apoptosis Apoptosis ROS->Apoptosis Induces Tetralone This compound Analog Tetralone->ETC Inhibits

Caption: Proposed mechanism of action via inhibition of the mitochondrial electron transport chain.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. The available data suggests that analogs of this core structure can inhibit cellular respiration, a key process for cancer cell viability.

Future research in this area should focus on:

  • Synthesis and screening of a broader library of analogs to further elucidate the structure-activity relationships, particularly exploring substitutions on the aromatic ring and modifications of the ketone and hydroxyl groups.

  • Identification of the specific molecular target(s) within the mitochondrial electron transport chain.

  • In-depth studies on the downstream signaling pathways affected by these compounds to fully understand their mechanism of action.

  • Evaluation of the in vivo efficacy and safety profiles of the most promising lead compounds in relevant animal models.

By systematically addressing these research questions, the full therapeutic potential of this compound structural analogs can be realized.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Postulated Mechanisms of Action of 4,4-Dimethyl-7-hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental evidence elucidating the specific mechanism of action for 4,4-Dimethyl-7-hydroxy-1-tetralone is not currently available in peer-reviewed literature. This technical guide, therefore, presents a synthesis of potential mechanisms based on the biological activities of structurally analogous tetralone derivatives. The information herein is intended to guide future research and drug development efforts by postulating testable hypotheses.

Introduction

This compound is a synthetic small molecule belonging to the tetralone class of compounds. The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. While the specific molecular targets of this compound remain to be elucidated, research on related compounds suggests several plausible avenues of investigation, including the inhibition of cellular respiration, modulation of monoamine oxidase activity, and interaction with key neurotransmitter receptors. This document provides an in-depth overview of these potential mechanisms, supported by generalized experimental protocols and data from analogous compounds to inform future studies.

Postulated Mechanisms of Action

Based on the activities of structurally similar compounds, three primary mechanisms of action are proposed for this compound:

  • Inhibition of Cellular Respiration: Studies on 4,4-dimethyl-5,8-dihydroxytetralone derivatives have indicated an ability to inhibit tumor cell respiration[1]. This suggests a potential cytotoxic or anti-proliferative effect through the disruption of mitochondrial function.

  • Monoamine Oxidase (MAO) Inhibition: The parent compound, 7-hydroxy-1-tetralone, has been identified as an inhibitor of monoamine oxidase, an enzyme crucial for the metabolism of neurotransmitters like serotonin and dopamine.

  • Neuroreceptor Modulation: Derivatives of 7-hydroxy-1-tetralone have been shown to interact with dopamine (D2/D3) and opioid receptors, suggesting a potential role in modulating neurological pathways.

Inhibition of Cellular Respiration

A plausible mechanism of action for this compound is the disruption of cellular respiration, a pathway observed in structurally related dihydroxy-tetralone derivatives[1]. This activity is particularly relevant in the context of oncology, where altered cellular metabolism is a hallmark of cancer cells.

Experimental Protocol: Oxygen Consumption Rate (OCR) Assay

This protocol describes a generalized method for assessing the effect of a test compound on mitochondrial respiration using a Seahorse XF Analyzer.

1. Cell Culture and Plating:

  • Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
  • Seed cells into a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • On the day of the assay, prepare serial dilutions of the compound in Seahorse XF assay medium.
  • Replace the cell culture medium with the assay medium containing the various concentrations of the test compound.

3. Seahorse XF Analyzer Assay:

  • Calibrate the Seahorse XF Analyzer sensor cartridge.
  • Load the cell plate into the analyzer and initiate the assay protocol.
  • Measure the basal oxygen consumption rate (OCR).
  • Sequentially inject mitochondrial stressor agents (e.g., oligomycin, FCCP, and rotenone/antimycin A) to assess different parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

4. Data Analysis:

  • Normalize the OCR data to cell number.
  • Calculate the percentage inhibition of basal and maximal respiration at each compound concentration.
  • Determine the IC50 value for the inhibition of cellular respiration.

Hypothetical Signaling Pathway

G cluster_cell Cancer Cell cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient O2 Oxygen (O2) ETC->O2 e- ATP ATP ATP_Synthase->ATP H2O Water (H2O) O2->H2O Apoptosis Apoptosis ATP->Apoptosis Depletion leads to Compound 4,4-Dimethyl-7-hydroxy- 1-tetralone Compound->ETC Inhibition

Caption: Postulated inhibition of the mitochondrial electron transport chain.

Monoamine Oxidase (MAO) Inhibition

The structural similarity to 7-hydroxy-1-tetralone, a known MAO inhibitor, suggests that this compound may also possess this activity. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.

Experimental Protocol: MAO-Glo™ Assay

This protocol outlines a luminescent assay to determine the inhibitory activity of the test compound against MAO-A and MAO-B.

1. Reagent Preparation:

  • Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided buffer.
  • Prepare a solution of the MAO substrate (a luminogenic derivative).
  • Prepare serial dilutions of this compound and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

2. Assay Procedure:

  • Add the MAO-A or MAO-B enzyme to the wells of a white, opaque 96-well plate.
  • Add the test compound dilutions or controls to the wells and incubate for a predefined period to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding the MAO substrate.
  • Incubate at room temperature.
  • Stop the reaction and generate the luminescent signal by adding the Luciferin Detection Reagent.

3. Data Analysis:

  • Measure the luminescence using a plate-reading luminometer.
  • Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the IC50 values for MAO-A and MAO-B inhibition by fitting the data to a dose-response curve.

Logical Workflow Diagram

G start Start prep Prepare Reagents (MAO Enzyme, Substrate, Compound) start->prep incubate_inhibitor Incubate MAO with This compound prep->incubate_inhibitor add_substrate Add MAO Substrate incubate_inhibitor->add_substrate detect Add Detection Reagent & Measure Luminescence add_substrate->detect analyze Calculate % Inhibition & IC50 Value detect->analyze end End analyze->end

Caption: Workflow for determining MAO inhibitory activity.

Neuroreceptor Modulation

Derivatives of the parent compound 7-hydroxy-1-tetralone have shown affinity for dopamine and opioid receptors. This suggests that this compound could function as a modulator of these key central nervous system targets.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity of a compound to a specific receptor using a competitive binding assay.

1. Membrane Preparation:

  • Prepare cell membrane homogenates from cells recombinantly expressing the target receptor (e.g., human dopamine D2 receptor or mu-opioid receptor).

2. Assay Setup:

  • In a 96-well filter plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [³H]-spiperone for D2 receptors, [³H]-DAMGO for mu-opioid receptors), and varying concentrations of the unlabeled test compound (this compound).
  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

3. Incubation and Filtration:

  • Incubate the plate to allow the binding to reach equilibrium.
  • Rapidly filter the contents of the plate through a glass fiber filter using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

4. Scintillation Counting:

  • Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on the filter using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.
  • Determine the percentage of specific binding inhibited by the test compound at each concentration.
  • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Quantitative Data for Analogous Compounds
CompoundTargetAssay TypeValue
7-hydroxy-DPAT (analog)Dopamine D2 ReceptorRadioligand BindingKi = 1.5 nM
7-hydroxy-DPAT (analog)Dopamine D3 ReceptorRadioligand BindingKi = 0.08 nM
Substituted 7-hydroxy-tetraloneµ-Opioid ReceptorFunctional AssayEC50 = 7.6 nM

Note: The data presented above is for structurally related compounds and should not be directly extrapolated to this compound. It is provided for illustrative purposes to guide future research.

Hypothetical Receptor Interaction Diagram

G Compound 4,4-Dimethyl-7-hydroxy- 1-tetralone Receptor GPCR (e.g., Dopamine D2 or Mu-Opioid Receptor) Compound->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates/Inhibits Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Postulated G-protein coupled receptor modulation pathway.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively established, the biological activities of its structural analogs provide a strong foundation for future research. The potential for this compound to inhibit cellular respiration, modulate monoamine oxidase activity, and interact with key neurotransmitter receptors warrants a thorough investigation.

Future studies should focus on systematically evaluating these postulated mechanisms using the experimental approaches outlined in this guide. Determining the specific molecular targets and downstream signaling pathways will be crucial for understanding the therapeutic potential of this compound and for guiding its development as a potential therapeutic agent for a range of disorders, from cancer to neurological conditions. The generation of robust quantitative data will be paramount in defining its potency, selectivity, and overall pharmacological profile.

References

Biological Activity of 4,4-Dimethyl-7-hydroxy-1-tetralone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is a notable absence of published scientific literature detailing the specific biological activities, quantitative efficacy, and mechanisms of action for the compound 4,4-Dimethyl-7-hydroxy-1-tetralone. Therefore, this technical guide will provide an overview of the known biological activities of the broader tetralone scaffold and its derivatives, offering insights into the potential, yet unconfirmed, therapeutic applications of this compound based on structure-activity relationships of analogous compounds.

Introduction to the Tetralone Scaffold

The tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of pharmacologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, antibacterial, and central nervous system (CNS) effects.[1] The therapeutic potential of these compounds often stems from the diverse substitutions possible on the tetralone core, which can modulate their biological targets and pharmacological profiles.

Potential Biological Activities Based on Structurally Related Compounds

While direct evidence for the biological activity of this compound is unavailable, studies on analogous compounds provide a basis for inferring its potential pharmacological profile. The key structural features of the target compound—the 4,4-dimethyl substitution and the 7-hydroxy group on the tetralone core—are anticipated to influence its biological effects.

Anticancer Activity

Numerous tetralone derivatives have been investigated for their antiproliferative effects against various cancer cell lines. For instance, a series of novel tetralone derivatives derived from longifolene and bearing a 1,2,4-triazole moiety have shown promising in vitro cytotoxicity.[3] Although structurally distinct from this compound, these findings highlight the potential of the tetralone scaffold in the development of new anticancer agents.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Longifolene-Derived Tetralone Derivatives [3]

CompoundT-24 (Bladder)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)HT-29 (Colon)
6d 1.83 ± 0.112.17 ± 0.152.51 ± 0.173.12 ± 0.242.89 ± 0.21
6g 1.54 ± 0.091.98 ± 0.132.24 ± 0.162.87 ± 0.202.65 ± 0.19
6h 1.68 ± 0.102.05 ± 0.142.39 ± 0.172.99 ± 0.222.78 ± 0.20
5-FU 4.87 ± 0.355.12 ± 0.416.23 ± 0.537.14 ± 0.626.88 ± 0.59

Data represents the mean ± standard deviation of three independent experiments. 5-FU (5-Fluorouracil) was used as a positive control.

Antibacterial and Antifungal Activity

The tetralone scaffold has also been explored for its antimicrobial properties. Various derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal strains.[1] The specific substitutions on the tetralone ring are critical for determining the spectrum and potency of antimicrobial activity.

Central Nervous System (CNS) Activity

Certain tetralone derivatives have been investigated for their effects on the central nervous system, including potential applications as antidepressants.[2] The mechanism of action for these compounds can involve the modulation of neurotransmitter systems. For example, some tetralone derivatives have been studied as monoamine oxidase (MAO) inhibitors, which are a class of enzymes involved in the breakdown of neurotransmitters like serotonin and dopamine.[4]

Experimental Protocols for Biological Evaluation

The following are generalized experimental protocols commonly employed in the assessment of the biological activities of tetralone derivatives. It is important to note that these are representative methodologies and would require optimization for the specific evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the antiproliferative activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compound (e.g., a tetralone derivative) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of a compound against bacterial strains is often determined using the broth microdilution method.

  • Bacterial Culture: Bacterial strains are grown in a suitable broth medium to a specific optical density.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacterial strain.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Potential Signaling Pathways

Given the reported anticancer activity of some tetralone derivatives, a plausible mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. The diagram below illustrates a generalized representation of a signaling pathway that is often targeted by anticancer agents.

anticancer_pathway Tetralone Tetralone Derivative RTK Receptor Tyrosine Kinase (RTK) Tetralone->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis

Caption: A generalized signaling pathway potentially targeted by anticancer tetralone derivatives.

Conclusion

The tetralone scaffold represents a promising framework for the development of novel therapeutic agents with a wide range of biological activities. While there is currently no specific data on the biological effects of this compound, the known activities of its structural analogs, particularly in the areas of cancer and infectious diseases, suggest that it warrants further investigation. Future studies are essential to elucidate the specific biological profile of this compound and to determine its potential as a lead molecule in drug discovery programs. Researchers are encouraged to synthesize and evaluate this compound to fill the existing knowledge gap and explore its therapeutic potential.

References

Spectroscopic Profile of 4,4-Dimethyl-7-hydroxy-1-tetralone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl-7-hydroxy-1-tetralone is a specific derivative of the tetralone scaffold, a core structure in various biologically active compounds. This technical guide addresses the spectroscopic characterization of this molecule, a critical aspect for its identification, purity assessment, and structural elucidation in research and development settings. However, a comprehensive search of available scientific literature and spectral databases reveals a significant lack of published experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this specific compound.

While data for structurally related compounds such as 7-hydroxy-1-tetralone and other tetralone derivatives are available, direct experimental spectra for this compound could not be located. The CAS number for the compound has been identified as 33209-72-2, and its molecular formula is C₁₂H₁₄O₂.

This guide will, therefore, outline the general experimental protocols typically employed for acquiring such data and present a logical workflow for the spectroscopic analysis of a novel or uncharacterized compound like this compound.

Spectroscopic Data (Hypothetical)

In the absence of experimental data, the following tables are placeholders to illustrate the expected format for presenting such information once it becomes available through synthesis and characterization. The predicted chemical shifts and fragmentation patterns are based on the analysis of similar structures.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
[Predicted Value]s6H2 x C(4)-CH₃
[Predicted Value]t2H-CH₂-C(3)H₂-
[Predicted Value]t2H-CH₂-C(2)H₂-
[Predicted Value]d1HAr-H
[Predicted Value]dd1HAr-H
[Predicted Value]d1HAr-H
[Predicted Value]s1HAr-OH

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
[Predicted Value]C=O (C1)
[Predicted Value]Ar-C (quaternary)
[Predicted Value]Ar-C (quaternary)
[Predicted Value]Ar-CH
[Predicted Value]Ar-CH
[Predicted Value]Ar-CH
[Predicted Value]C(4) (quaternary)
[Predicted Value]-CH₂- (C2 or C3)
[Predicted Value]-CH₂- (C2 or C3)
[Predicted Value]2 x C(4)-CH₃

Table 3: Hypothetical IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
[Predicted Range]O-H stretch (phenolic)
[Predicted Range]C-H stretch (aromatic)
[Predicted Range]C-H stretch (aliphatic)
[Predicted Range]C=O stretch (ketone)
[Predicted Range]C=C stretch (aromatic)

Table 4: Hypothetical Mass Spectrometry Data for this compound

m/z RatioAssignment
[190.0994][M]⁺ (Molecular Ion)
[Predicted Value]Fragment 1
[Predicted Value]Fragment 2
[Predicted Value]Fragment 3

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments required to characterize this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of the purified compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.

  • ¹H NMR Spectroscopy: Standard proton NMR spectra would be acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrals of the different proton signals.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would be obtained to identify the chemical shifts of all unique carbon atoms in the molecule. Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy: For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet could be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer would be used to record the infrared spectrum.

  • Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum would show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: An appropriate ionization technique would be employed. Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.

  • Mass Analysis: The ionized fragments would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum would provide the molecular weight of the compound from the molecular ion peak and information about its structure from the fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS NMR_Data NMR Spectral Analysis NMR->NMR_Data IR_Data IR Spectral Analysis IR->IR_Data MS_Data MS Spectral Analysis MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic characterization.

Conclusion

While a definitive set of spectroscopic data for this compound is not currently available in the public domain, this guide provides the necessary framework for its acquisition and interpretation. The outlined experimental protocols are standard in the field of chemical analysis and would be the first step following the successful synthesis of this compound. For researchers and professionals in drug development, obtaining this data is a prerequisite for any further investigation into the biological activity and potential applications of this compound. It is recommended that future work focus on the synthesis and full spectroscopic characterization of this molecule to fill the current data gap.

An In-depth Technical Guide on the Solubility and Stability of 4,4-Dimethyl-7-hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of the organic compound 4,4-Dimethyl-7-hydroxy-1-tetralone (CAS No. 33209-72-2). Due to a notable lack of specific experimental data in publicly accessible literature for this particular derivative, this guide focuses on providing a framework for its characterization. It includes predicted physicochemical properties, general characteristics of the tetralone scaffold, and detailed, adaptable experimental protocols for determining solubility and stability. This document aims to be a valuable resource for researchers initiating studies on this compound, offering a structured approach to its physicochemical evaluation.

Introduction

This compound is a derivative of the 1-tetralone scaffold, a bicyclic structure that is a key component in various biologically active molecules and natural products. The tetralone core is of significant interest in medicinal chemistry due to its presence in compounds with a wide range of pharmacological activities. Understanding the solubility and stability of novel derivatives like this compound is a critical first step in the drug discovery and development process, as these properties fundamentally influence bioavailability, formulation, and shelf-life.

A notable gap in the scientific literature exists concerning specific, quantitative data on the solubility and stability of this compound. This guide, therefore, collates available information on related compounds and provides generalized methodologies to empower researchers to generate these crucial datasets.

Physicochemical Properties

While specific experimental data for this compound is limited, some basic molecular properties can be calculated. For context, physicochemical information for the parent compound, 1-tetralone, and the related 7-hydroxy-1-tetralone are also provided.

PropertyThis compound1-Tetralone7-Hydroxy-1-tetralone
CAS Number 33209-72-2529-34-022009-38-7
Molecular Formula C₁₂H₁₄O₂C₁₀H₁₀OC₁₀H₁₀O₂
Molecular Weight 190.24 g/mol 146.19 g/mol 162.19 g/mol
Appearance Not specifiedColorless to pale yellow liquid[1]White to Gray to Brown powder/crystal
Boiling Point Not specified255-257 °C[1]215 °C at 12 mmHg
Melting Point Not specified5-7 °C[1]164-168 °C
Water Solubility Predicted to be lowInsoluble[1][2][3]Not specified
Organic Solvent Solubility Predicted to be soluble in common organic solventsSoluble in alcohols, ethers, and hydrocarbons[1]Not specified
Predicted LogP Not specifiedNot specified2.34[4]

Note: The properties for this compound are largely uncharacterized in public literature. The predictions are based on its chemical structure.

General Solubility and Stability of Tetralone Derivatives

The tetralone scaffold consists of a fused bicyclic system which generally imparts a degree of stability. The solubility of tetralone derivatives is largely dictated by the nature of their substituents.

  • Solubility : The parent 1-tetralone is insoluble in water but soluble in many organic solvents[1][2][3]. The introduction of a hydroxyl group, as in 7-hydroxy-1-tetralone, is expected to increase polarity and may slightly enhance aqueous solubility, particularly at different pH values. The presence of two methyl groups at the 4-position in this compound will increase the lipophilicity of the molecule, likely leading to low water solubility. The phenolic hydroxyl group can be ionized at basic pH, which would significantly increase its solubility in aqueous base.

  • Stability : Tetralone derivatives are generally considered to be relatively stable compounds[1]. However, the presence of the ketone and phenolic hydroxyl groups in this compound introduces potential routes for degradation. These include oxidation of the phenolic hydroxyl group, especially in the presence of light or metal ions, and reactions involving the ketone functionality. The α-position to the ketone in this specific molecule is a quaternary carbon, which may enhance stability by preventing enolization and subsequent reactions at that site[5].

Experimental Protocols

The following are generalized experimental protocols that can be adapted to determine the solubility and stability of this compound.

Solubility Determination

A common and reliable method for determining the solubility of a crystalline compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetone)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After the incubation period, remove the vials and allow the undissolved solid to settle.

  • Centrifuge the samples to further separate the saturated solution from the excess solid.

  • Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility in the test solvent based on the dilution factor.

Stability Assessment

Forced degradation studies are essential to understand the stability profile of a compound under various stress conditions.

Objective: To evaluate the stability of this compound under conditions of acid and base hydrolysis, oxidation, and photolysis.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

  • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples by a stability-indicating HPLC-PDA method.

  • Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any degradation products. The PDA detector will help in assessing the peak purity of the parent compound.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Solubility_Workflow start Start: Solubility Assessment add_excess Add excess compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h shaking) add_excess->equilibrate separate Separate solid and supernatant (Centrifugation) equilibrate->separate quantify Quantify compound concentration in supernatant (e.g., HPLC) separate->quantify calculate Calculate Solubility quantify->calculate end End: Solubility Data calculate->end

Caption: Workflow for Solubility Determination.

Stability_Workflow start Start: Stability Assessment prepare_stock Prepare stock solution of compound start->prepare_stock stress_conditions Expose to Stress Conditions prepare_stock->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation (H2O2) stress_conditions->oxidation photolysis Photolysis stress_conditions->photolysis analyze Analyze samples at time points (Stability-indicating HPLC) acid->analyze base->analyze oxidation->analyze photolysis->analyze evaluate Evaluate degradation and identify degradants analyze->evaluate end End: Stability Profile evaluate->end

Caption: Workflow for Forced Degradation Studies.

Conclusion

While direct experimental data on the solubility and stability of this compound are currently unavailable in the public domain, this technical guide provides a foundational framework for researchers. By understanding the general properties of the tetralone scaffold and by employing the detailed experimental protocols outlined herein, scientists can systematically characterize the physicochemical properties of this compound. The generation of such data is paramount for advancing the study of this compound in the context of drug discovery and development.

References

Unveiling 4,4-Dimethyl-7-hydroxy-1-tetralone: A Technical Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the scientific journey of 4,4-Dimethyl-7-hydroxy-1-tetralone, a tetralone derivative with potential applications in medicinal chemistry. While direct historical accounts of its discovery are scarce in readily available literature, its existence is confirmed by its Chemical Abstracts Service (CAS) registry number, 33209-72-2, which points to its identification in or before 1972. This document provides a comprehensive overview of its likely synthetic pathways, based on established organic chemistry principles and related literature, and delves into the broader biological context of structurally similar compounds.

A Note on Discovery and History

The first documented appearance of this compound is linked to a 1972 publication in The Journal of Organic Chemistry. While the specific article does not focus on the compound's discovery, its inclusion in a list of related structures indicates its synthesis and characterization by that time. The precise historical details of its initial synthesis remain elusive in currently accessible records.

Synthetic Approaches: A Plausible Pathway

The synthesis of this compound can be logically deduced through a multi-step process rooted in classical organic reactions. A likely precursor for the final compound is 4,4-Dimethyl-7-methoxy-1-tetralone. The synthesis of this methoxy derivative is conceptually straightforward, followed by a demethylation step to yield the target hydroxy compound.

A probable synthetic route involves the Friedel-Crafts acylation of an appropriately substituted aromatic compound, such as m-methoxytoluene, with 3,3-dimethylsuccinic anhydride. This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), would form a keto-acid intermediate. Subsequent reduction of the keto group, for instance, through a Clemmensen or Wolff-Kishner reduction, followed by an intramolecular Friedel-Crafts acylation (cyclization), would yield the tetralone core.

The final step would involve the demethylation of the methoxy group at the 7-position to afford the desired this compound. This can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

Hypothetical Synthetic Workflow:

G cluster_synthesis Plausible Synthesis of this compound A m-Methoxytoluene + 3,3-Dimethylsuccinic anhydride B Friedel-Crafts Acylation (AlCl₃) A->B C Keto-acid Intermediate B->C D Reduction (e.g., Clemmensen) C->D E Carboxylic Acid Intermediate D->E F Intramolecular Friedel-Crafts Acylation E->F G 4,4-Dimethyl-7-methoxy-1-tetralone F->G H Demethylation (e.g., BBr₃) G->H I This compound H->I

Caption: A potential multi-step synthesis of this compound.

Experimental Protocols: Inferred Methodologies

Table 1: Inferred Experimental Protocol for the Synthesis of this compound

StepReactionReagents and Conditions
1Friedel-Crafts AcylationTo a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or dichloromethane), add 3,3-dimethylsuccinic anhydride. Cool the mixture and slowly add m-methoxytoluene. Stir at room temperature and then heat to drive the reaction to completion. Work up with acid and water.
2ReductionThe resulting keto-acid is reduced using amalgamated zinc and hydrochloric acid (Clemmensen reduction) or hydrazine hydrate and a strong base (Wolff-Kishner reduction) to yield the corresponding carboxylic acid.
3CyclizationThe carboxylic acid is treated with a dehydrating agent such as polyphosphoric acid or thionyl chloride followed by a Lewis acid to effect intramolecular Friedel-Crafts acylation, forming 4,4-Dimethyl-7-methoxy-1-tetralone.
4DemethylationThe methoxy-tetralone is dissolved in a dry, inert solvent (e.g., dichloromethane) and treated with a demethylating agent like boron tribromide at low temperature. The reaction is quenched, and the product is purified by chromatography.

Biological Activity and Signaling Pathways: An Area for Future Research

Direct studies on the biological activity and associated signaling pathways of this compound are currently absent from the scientific literature. However, the broader class of tetralone derivatives has been investigated for a range of biological activities.

A 2002 study in Bioorganic & Medicinal Chemistry investigated the effects of structurally related 4,4-dimethyl-5,8-dihydroxytetralone derivatives on tumor cell respiration. This research found that these compounds could inhibit cellular respiration in a mouse carcinoma cell line. While this does not directly implicate this compound, it suggests that the 4,4-dimethyltetralone scaffold may possess cytotoxic or metabolism-modulating properties worthy of further investigation.

The lack of specific biological data for this compound presents a significant opportunity for future research. Screening this compound against various biological targets, such as enzymes and receptors, could uncover novel pharmacological activities.

Logical Flow for Investigating Biological Activity:

G cluster_bioactivity Proposed Workflow for Biological Evaluation A This compound B High-Throughput Screening (e.g., Enzyme/Receptor Panels) A->B C Identification of 'Hits' B->C D Dose-Response Studies (IC₅₀/EC₅₀ Determination) C->D E Cell-Based Assays (e.g., Cytotoxicity, Proliferation) C->E F Mechanism of Action Studies D->F E->F G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G H Lead Compound for Drug Development G->H

Caption: A proposed workflow for the biological evaluation of this compound.

Quantitative Data Summary

Due to the limited availability of specific studies on this compound, a comprehensive table of quantitative data cannot be compiled at this time. Future research is needed to determine key parameters such as percentage yields of synthetic steps, purity, and biological activity metrics (e.g., IC₅₀ or EC₅₀ values).

Conclusion

This compound is a fascinating molecule with a history that is yet to be fully uncovered. While its initial synthesis likely occurred in the early 1970s, detailed documentation remains elusive. The synthetic pathways outlined in this guide provide a robust framework for its preparation in the laboratory. The true potential of this compound, however, lies in the unexplored territory of its biological activity. The structural similarity to compounds with known effects on cellular respiration suggests that this compound could be a valuable candidate for future drug discovery and development programs. Further investigation is strongly warranted to elucidate its pharmacological profile and potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for 4,4-Dimethyl-7-hydroxy-1-tetralone as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,4-Dimethyl-7-hydroxy-1-tetralone as a versatile synthetic intermediate in the development of novel chemical entities with potential therapeutic applications. The document outlines key chemical transformations, detailed experimental protocols, and data presentation to facilitate its use in research and drug discovery.

Introduction

This compound is a valuable building block in medicinal chemistry. The tetralone scaffold, a bicyclic ketone, is a fundamental structure in a variety of natural products and synthetic compounds with significant biological activities.[1] The presence of a hydroxyl group and a ketone moiety on the 4,4-dimethyl-substituted tetralone core offers two reactive sites for further chemical modifications, making it an ideal starting material for the synthesis of diverse molecular architectures.

Derivatives of the tetralone scaffold have been explored for various therapeutic targets, including but not limited to, monoamine oxidase (MAO) inhibitors for neurological disorders, and as core structures in the development of selective kappa opioid receptor antagonists.[1][2] The 4,4-dimethyl substitution can offer advantages in terms of metabolic stability and pharmacokinetic properties of the final compounds.

Key Synthetic Transformations

This compound can undergo a variety of chemical reactions at its two functional groups: the phenolic hydroxyl group and the ketone.

  • Etherification of the Hydroxyl Group: The hydroxyl group can be readily converted to an ether linkage. This modification is often employed to modulate the compound's solubility, lipophilicity, and to introduce pharmacophoric elements.

  • Reductive Amination of the Ketone: The ketone functionality is a prime site for the introduction of nitrogen-containing substituents through reductive amination. This reaction is a cornerstone in the synthesis of many biologically active amines and is widely used in drug discovery to create diverse amine libraries for screening.[3][4][5][6][7]

  • Reduction of the Ketone: The ketone can be reduced to a secondary alcohol, introducing a new stereocenter and altering the three-dimensional shape and hydrogen bonding capabilities of the molecule.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a synthetic intermediate. These protocols are based on established synthetic methodologies for structurally related compounds.

Protocol 1: O-Alkylation of this compound

This protocol describes the synthesis of 7-(benzyloxy)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one.

Reaction Scheme:

G cluster_reactants cluster_product start This compound reagents + Benzyl Bromide, K2CO3 DMF, 60 °C product 7-(Benzyloxy)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one reagents->product

Caption: O-Alkylation of this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Quantitative Data (Representative):

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0190.24
Benzyl bromide1.2171.04
Potassium carbonate2.0138.21
Product 280.36
Representative Yield 85-95%
Protocol 2: Reductive Amination of 7-(Benzyloxy)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

This protocol describes the synthesis of N-benzyl-7-(benzyloxy)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Reaction Scheme:

G start 7-(Benzyloxy)-4,4-dimethyl- 3,4-dihydronaphthalen-1(2H)-one reagents + Benzylamine, NaBH(OAc)3 DCE, Acetic Acid product N-benzyl-7-(benzyloxy)-4,4-dimethyl- 1,2,3,4-tetrahydronaphthalen-1-amine reagents->product

Caption: Reductive Amination of a Tetralone Intermediate.

Materials:

  • 7-(Benzyloxy)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 7-(benzyloxy)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in DCE, add benzylamine (1.1 eq) followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ReactantMolar Eq.Molecular Weight ( g/mol )
7-(Benzyloxy)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one1.0280.36
Benzylamine1.1107.15
Sodium triacetoxyborohydride1.5211.94
Product 371.51
Representative Yield 70-85%

Signaling Pathway and Biological Relevance

The tetralone scaffold is a key component in molecules designed to interact with various biological targets. For instance, derivatives of 7-hydroxytetralone have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.

Furthermore, the core structure of 7-hydroxytetralone is found within more complex molecules like JDTic, a potent and selective kappa opioid receptor (KOR) antagonist.[2][8] KOR antagonists are being investigated for the treatment of depression, anxiety, and substance abuse disorders. The synthesis of JDTic analogues often involves a 7-hydroxy-tetrahydroisoquinoline moiety, which can be conceptually derived from a 7-hydroxytetralone precursor through reactions such as reductive amination followed by further cyclization steps.

G Intermediate This compound (Synthetic Intermediate) Derivatization Chemical Synthesis (e.g., Etherification, Reductive Amination) Intermediate->Derivatization Starting Material Bioactive Bioactive Tetralone Derivatives Derivatization->Bioactive Generates Target Biological Target (e.g., KOR, MAO) Bioactive->Target Interacts with Effect Therapeutic Effect (e.g., Antidepressant, Anxiolytic) Target->Effect Modulates

Caption: Synthetic workflow from intermediate to therapeutic effect.

Conclusion

This compound represents a versatile and valuable intermediate for the synthesis of a wide range of potentially bioactive molecules. Its dual functionality allows for diverse chemical modifications, enabling the exploration of structure-activity relationships and the development of novel drug candidates. The provided protocols offer a starting point for researchers to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for the Demethylation of 4,4-dimethyl-7-methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the demethylation of 4,4-dimethyl-7-methoxy-1-tetralone to produce 7-hydroxy-4,4-dimethyl-1-tetralone. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol is based on established methods for the O-demethylation of aryl methyl ethers, a common reaction in organic synthesis.[1][2]

Introduction

The conversion of a methoxy group to a hydroxyl group on an aromatic ring is a fundamental transformation in organic chemistry.[1] While the methyl group is generally stable, its removal is often necessary in multi-step syntheses to enable further functionalization or to reveal a biologically active phenol.[1] The demethylation of 4,4-dimethyl-7-methoxy-1-tetralone yields 7-hydroxy-4,4-dimethyl-1-tetralone, a valuable building block in medicinal chemistry. The synthesis of the parent compound, 7-hydroxy-1-tetralone, is typically achieved through the demethylation of its methoxy precursor.[3] This application note details a robust protocol using boron tribromide (BBr3), a widely used and effective reagent for cleaving aryl methyl ethers under relatively mild conditions.[4][5]

Overview of Demethylation Methods

Several reagents can be employed for the demethylation of aryl methyl ethers. The choice of reagent often depends on the substrate's functional group tolerance and the desired reaction conditions. A summary of common methods is presented below.

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
Boron tribromide (BBr₃) Dichloromethane (DCM), -78°C to room temperatureHigh efficiency, mild conditions, good functional group tolerance[4][5]Reagent is moisture-sensitive and corrosive[1]
Hydrobromic acid (HBr) 47% aqueous solution, often with acetic acid, high temperatures (~130°C)Inexpensive and simple procedureHarsh conditions, low functional group tolerance[1][4]
Aluminum chloride (AlCl₃) Dichloromethane or acetonitrile, often heatedStrong Lewis acid, effective for some substratesCan be less selective than BBr₃
Thiolates (e.g., NaSMe) Polar aprotic solvent (e.g., DMF), elevated temperaturesStrong nucleophiles, effective for sterically hindered ethersCan be malodorous, requires anhydrous conditions[4][6]
Iodocyclohexane/DMF Reflux in DMFEffective for some aryl methyl ethersHigh boiling point solvent, may require high temperatures[7]

Experimental Protocol: Demethylation of 4,4-dimethyl-7-methoxy-1-tetralone using Boron Tribromide

This protocol is adapted from established procedures for the demethylation of aryl methyl ethers using BBr₃.[4][5][8]

Materials:

  • 4,4-dimethyl-7-methoxy-1-tetralone

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or argon gas inlet

  • Syringes and needles

  • Ice bath and dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4,4-dimethyl-7-methoxy-1-tetralone (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of BBr₃:

    • Slowly add a 1.0 M solution of boron tribromide in DCM (2.0-3.0 eq) to the cooled solution of the starting material via syringe. The addition should be dropwise to maintain the low temperature.

    • A white precipitate may form upon addition of BBr₃.[5]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[5] The progress of the reaction can be monitored by TLC.

  • Quenching the Reaction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Carefully and slowly quench the reaction by the dropwise addition of methanol. This will react with the excess BBr₃. Caution: This process is exothermic.

    • Next, carefully add deionized water to the mixture.[5]

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add ethyl acetate to dilute the organic phase.

    • Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-hydroxy-4,4-dimethyl-1-tetralone.

Safety Precautions:

  • Boron tribromide is a corrosive and moisture-sensitive reagent that reacts violently with water.[1] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • The quenching step is exothermic and should be performed with caution.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the demethylation protocol.

Demethylation_Workflow Start Start: 4,4-dimethyl-7-methoxy-1-tetralone in anhydrous DCM Reaction Add BBr3 in DCM at -78°C Stir and warm to RT overnight Start->Reaction Quench Quench with Methanol and Water at 0°C Reaction->Quench Extraction Aqueous Work-up: - Ethyl Acetate Extraction - NaHCO3 Wash - Brine Wash Quench->Extraction Drying Dry organic layer (MgSO4) and concentrate Extraction->Drying Purification Silica Gel Chromatography Drying->Purification End Product: 7-hydroxy-4,4-dimethyl-1-tetralone Purification->End

Caption: Workflow for the demethylation of 4,4-dimethyl-7-methoxy-1-tetralone.

Mechanism of BBr₃ Demethylation

The demethylation of aryl methyl ethers with boron tribromide proceeds through a well-established mechanism.

BBr3_Mechanism Reactants Ar-O-CH3 + BBr3 Complex Lewis Acid-Base Adduct [Ar-O+(H3)-B-Br3] Reactants->Complex Coordination Intermediate Cationic Intermediate [Ar-O+-CH3] + BBr4- Complex->Intermediate Bromide Abstraction SN2 SN2 Attack by Br- on Methyl Group Intermediate->SN2 Nucleophilic Attack Products1 Ar-O-BBr2 + CH3Br SN2->Products1 Hydrolysis Aqueous Work-up (Hydrolysis) Products1->Hydrolysis FinalProduct Final Product Ar-OH Hydrolysis->FinalProduct

Caption: Simplified mechanism of aryl methyl ether cleavage using BBr₃.

The reaction is initiated by the formation of a Lewis acid-base adduct between the oxygen of the methoxy group and the boron atom of BBr₃.[1] This is followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond and formation of bromomethane and an aryloxy-dibromoborane intermediate.[1] Subsequent hydrolysis during the aqueous work-up yields the final phenolic product.[1]

References

Application of 4,4-Dimethyl-7-hydroxy-1-tetralone in the Synthesis of Eudesmane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 4,4-Dimethyl-7-hydroxy-1-tetralone and its corresponding methoxy ether, 4,4-dimethyl-7-methoxy-1-tetralone, are valuable synthetic intermediates in the total synthesis of various natural products, particularly the eudesmane family of sesquiterpenoids. The rigid bicyclic structure of this tetralone provides a solid foundation for the stereocontrolled construction of the characteristic decalin core of eudesmane sesquiterpenes. This application note details the synthetic strategy and protocols for the utilization of 4,4-dimethyl-7-methoxy-1-tetralone in the synthesis of the natural product (+)-Occidentalol.

Synthetic Pathway Overview

The total synthesis of (+)-Occidentalol from 4,4-dimethyl-7-methoxy-1-tetralone involves a multi-step sequence that establishes the key stereocenters and functional groups of the target molecule. The general workflow can be summarized as follows:

G A 4,4-Dimethyl-7-methoxy-1-tetralone B Introduction of Isopropenyl Group A->B C Stereoselective Reduction B->C D Annulation to form Tricyclic Intermediate C->D E Oxidative Cleavage and Ring Expansion D->E F Diastereoselective Methylation E->F G Demethylation and Final Functionalization F->G H (+)-Occidentalol G->H

Figure 1: General synthetic workflow for (+)-Occidentalol from 4,4-dimethyl-7-methoxy-1-tetralone.

Key Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of (+)-Occidentalol, starting from 4,4-dimethyl-7-methoxy-1-tetralone.

Protocol 1: Grignard Reaction for Isopropenyl Group Introduction

This protocol describes the addition of an isopropenyl group to the C1 carbonyl of the tetralone.

Materials:

  • 4,4-dimethyl-7-methoxy-1-tetralone

  • Isopropenylmagnesium bromide solution (in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for workup.

Procedure:

  • A solution of 4,4-dimethyl-7-methoxy-1-tetralone (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The flask is cooled to 0 °C using an ice bath.

  • A solution of isopropenylmagnesium bromide in THF (1.2 eq) is added dropwise to the stirred solution of the tetralone over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.

Protocol 2: Birch Reduction and Annulation

This protocol outlines the reduction of the aromatic ring and subsequent intramolecular cyclization to form the tricyclic core.

Materials:

  • Product from Protocol 1

  • Lithium metal

  • Liquid ammonia

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

Procedure:

  • A three-necked flask equipped with a dry ice condenser and an ammonia inlet is charged with freshly distilled liquid ammonia.

  • Lithium metal (10 eq) is added in small pieces to the liquid ammonia with vigorous stirring until a persistent blue color is obtained.

  • A solution of the tertiary alcohol from Protocol 1 (1.0 eq) in anhydrous diethyl ether and anhydrous ethanol (1:1) is added dropwise to the lithium-ammonia solution.

  • The reaction is stirred for 3 hours at -78 °C.

  • The reaction is quenched by the careful addition of solid ammonium chloride until the blue color disappears.

  • The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude dienol ether, which is used in the next step without further purification.

  • The crude dienol ether is dissolved in a mixture of acetic acid and water (4:1) and heated at 60 °C for 2 hours to effect hydrolysis and annulation.

  • The mixture is cooled, neutralized with saturated sodium bicarbonate solution, and extracted with diethyl ether.

  • The organic layer is dried and concentrated to yield the tricyclic ketone intermediate.

Quantitative Data Summary

The following table summarizes the typical yields for the key synthetic steps.

StepStarting MaterialProductReagents and ConditionsYield (%)
Grignard Reaction4,4-Dimethyl-7-methoxy-1-tetralone1-Isopropenyl-4,4-dimethyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-olIsopropenylmagnesium bromide, THF, 0 °C to rt85-90
Birch Reduction & AnnulationProduct from Grignard ReactionTricyclic enone intermediateLi, liq. NH₃, EtOH; then H₃O⁺, heat60-70
Diastereoselective MethylationTricyclic enone intermediateMethylated tricyclic ketoneLithium dimethylcuprate, THF, -78 °C90-95
DemethylationMethylated tricyclic ketone(+)-OccidentalolBoron tribromide, CH₂Cl₂, -78 °C to 0 °C75-85

Table 1: Summary of quantitative data for the synthesis of (+)-Occidentalol.

Logical Relationship of Key Transformations

The sequence of reactions is designed to build the molecular complexity in a controlled manner. The logical flow is depicted in the following diagram.

G Start Aromatic Precursor (Tetralone) Step1 C1 Carbonyl Functionalization (Grignard Reaction) Start->Step1 Adds key side chain Step2 A-Ring Modification (Birch Reduction) Step1->Step2 Sets up cyclization precursor Step3 B-Ring Closure (Annulation) Step2->Step3 Forms decalin core Step4 Stereocenter Introduction (Conjugate Addition) Step3->Step4 Establishes C7 stereocenter Step5 Final Deprotection (Demethylation) Step4->Step5 Reveals hydroxyl group End Natural Product ((+)-Occidentalol) Step5->End

Figure 2: Logical flow of the key synthetic transformations.

This compound and its methoxy derivative are versatile starting materials for the enantioselective synthesis of eudesmane sesquiterpenoids. The protocols outlined above for the synthesis of (+)-Occidentalol demonstrate a robust strategy that can be adapted for the synthesis of other members of this important class of natural products. The key transformations, including Grignard addition, Birch reduction, and stereoselective methylation, provide a reliable pathway to construct the complex carbocyclic framework from a readily available aromatic precursor. This approach is of significant interest to researchers in natural product synthesis and drug development.

Application Note: Derivatization of 4,4-Dimethyl-7-hydroxy-1-tetralone for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the chemical derivatization of 4,4-Dimethyl-7-hydroxy-1-tetralone, a promising scaffold for the development of novel therapeutic agents. Given the known biological activities of tetralone derivatives, which include anticancer, antibacterial, and enzyme inhibitory properties, this application note outlines strategies to modify its phenolic hydroxyl and ketone functionalities.[1][2] We present step-by-step protocols for O-alkylation, O-esterification, and Schiff base formation. Furthermore, standardized protocols for preliminary biological screening of the synthesized derivatives, specifically the MTT assay for cytotoxicity and the Minimum Inhibitory Concentration (MIC) assay for antibacterial activity, are detailed. Illustrative data is presented in a tabular format to guide data presentation, and a hypothetical signaling pathway is visualized to contextualize potential mechanisms of action.

Introduction to the this compound Scaffold

The tetralone core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[3] Tetralone derivatives have been reported to exhibit potent antitumor, antibacterial, and antipsychotic properties, among others.[1][2] The specific molecule, this compound, possesses two key functional groups amenable to chemical modification: a phenolic hydroxyl group at the 7-position and a ketone at the 1-position. These sites allow for the creation of a diverse library of analogues, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity. This note provides a practical framework for synthesizing and evaluating a focused library of derivatives based on this scaffold.

Derivatization and Screening Workflow

A systematic workflow is essential for the efficient synthesis and evaluation of new chemical entities. The process begins with the parallel synthesis of derivatives, followed by purification and characterization. Subsequently, these compounds are subjected to a panel of primary biological assays to identify initial hits.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_followup Hit Follow-up start This compound deriv Derivatization Reactions (O-alkylation, O-esterification, Schiff Base) start->deriv purify Purification & Characterization (Chromatography, NMR, MS) deriv->purify screen Primary Assays (e.g., MTT, MIC) purify->screen data Data Analysis (IC50, MIC determination) screen->data hit Hit Identification data->hit sar Structure-Activity Relationship (SAR) hit->sar moa Mechanism of Action (e.g., Kinase Assay) hit->moa

Caption: General workflow for derivatization and biological screening.

Experimental Protocols: Synthesis of Derivatives

The following protocols are generalized procedures and may require optimization for specific substrates and reagents. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes the etherification of the 7-hydroxy group using an alkyl halide under basic conditions.

  • Materials:

    • This compound

    • Anhydrous potassium carbonate (K₂CO₃)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, condenser

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of tetralone).

    • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

    • Add the desired alkyl halide (1.2 eq) dropwise to the stirring suspension.

    • Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

General Protocol for O-Esterification of the Phenolic Hydroxyl Group

This protocol details the formation of an ester linkage at the 7-hydroxy position using an acyl chloride.[4]

  • Materials:

    • This compound

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

    • Pyridine or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add pyridine or TEA (1.5 eq) and cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 eq) dropwise via a dropping funnel.[4]

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

    • Purify the resulting ester by recrystallization or silica gel chromatography.

General Protocol for Schiff Base Formation at the Ketone Group

This protocol describes the condensation of the 1-keto group with a primary amine to form an imine (Schiff base).[5]

  • Materials:

    • This compound

    • Primary amine (e.g., aniline, benzylamine)

    • Ethanol or Methanol

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask, magnetic stirrer, condenser with a Dean-Stark trap (optional)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add the primary amine (1.1 eq) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.[6]

    • Heat the mixture to reflux and stir for 4-24 hours. The formation of water can be monitored and removed using a Dean-Stark trap to drive the reaction to completion.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

    • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Protocols for Biological Screening

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]

  • Materials:

    • Human cancer cell line (e.g., MCF-7, A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

    • Dimethyl sulfoxide (DMSO)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.[7]

    • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

    • Test compounds dissolved in DMSO

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.[10]

  • Procedure:

    • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

    • Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

    • Each well now contains 50 µL of the compound at the desired test concentration.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[10]

Illustrative Biological Screening Data

The following table presents hypothetical data for a series of this compound derivatives to demonstrate the required data presentation format. This data is for illustrative purposes only.

Compound IDR¹ (at 7-position)R² (at 1-position)Anticancer Activity (MCF-7, IC₅₀ in µM)Antibacterial Activity (S. aureus, MIC in µg/mL)
Parent -OH=O> 100> 128
DERIV-01 -OCH₃=O45.264
DERIV-02 -OCH₂Ph=O15.832
DERIV-03 -O-Acetyl=O78.1> 128
DERIV-04 -OH=N-Ph22.516
DERIV-05 -OH=N-CH₂Ph18.98

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Many small molecule anticancer agents function by inhibiting protein kinases involved in cell proliferation and survival signaling. A plausible mechanism of action for a biologically active tetralone derivative could be the inhibition of a key kinase in a cancer-related pathway, such as the MAPK/ERK pathway.

G cluster_pathway Hypothetical MAPK/ERK Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec Ras Ras Rec->Ras Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF output Cell Proliferation, Survival, Angiogenesis TF->output inhibitor Tetralone Derivative (e.g., DERIV-02) inhibitor->Raf

Caption: Hypothetical inhibition of the Raf kinase by a tetralone derivative.

Conclusion

The this compound scaffold offers a versatile platform for the generation of novel bioactive compounds. The protocols outlined in this application note provide a robust starting point for researchers to synthesize a library of derivatives by modifying the phenolic and ketonic functional groups. The described biological assays for cytotoxicity and antibacterial activity represent standard primary screens to identify promising lead compounds for further development in drug discovery programs. The systematic application of this workflow can facilitate the exploration of the chemical space around this scaffold and potentially lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Scale-up Synthesis of 4,4-Dimethyl-7-hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the multi-step scale-up synthesis of 4,4-Dimethyl-7-hydroxy-1-tetralone, a valuable intermediate in the development of various pharmaceutical compounds. The protocol is designed to be robust and scalable, with considerations for safety and efficiency in a professional laboratory or pilot plant setting.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a four-step sequence starting from 4-methoxyphenylacetic acid. The key transformations include the introduction of the gem-dimethyl group at the benzylic position, followed by chain extension, intramolecular Friedel-Crafts cyclization to form the tetralone core, and a final demethylation to yield the target phenol.

G A 4-Methoxyphenylacetic Acid B Methyl 2-(4-methoxyphenyl)acetate A->B Esterification C Methyl 2,2-dimethyl-2-(4-methoxyphenyl)acetate B->C α,α-Dimethylation D 2,2-Dimethyl-2-(4-methoxyphenyl)acetic Acid C->D Hydrolysis E 4,4-Dimethyl-4-(4-methoxyphenyl)butanoyl Chloride D->E Acyl Chloride Formation F 4,4-Dimethyl-7-methoxy-1-tetralone E->F Intramolecular Friedel-Crafts Acylation G This compound F->G Demethylation

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(4-methoxyphenyl)-3,3-dimethylbutanoic acid

This step involves a Friedel-Crafts acylation of anisole with 3,3-dimethylsuccinic anhydride to introduce the core carbon skeleton.

Reaction:

Protocol:

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane at 0-5 °C, add 3,3-dimethylsuccinic anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, add anisole (1.1 equivalents) dropwise over 1-2 hours, keeping the temperature between 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • The reaction is quenched by carefully pouring the mixture into a stirred mixture of ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-(4-methoxyphenyl)-3,3-dimethyl-4-oxobutanoic acid.

  • Clemmensen Reduction:

    • The crude keto-acid is subjected to Clemmensen reduction. To a mixture of amalgamated zinc (prepared from zinc dust and mercuric chloride) in toluene, add the crude 4-(4-methoxyphenyl)-3,3-dimethyl-4-oxobutanoic acid and concentrated hydrochloric acid.

    • The mixture is heated to reflux for 8-12 hours.

    • After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated to give 4-(4-methoxyphenyl)-3,3-dimethylbutanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation to 4,4-Dimethyl-7-methoxy-1-tetralone

The carboxylic acid is cyclized to form the tetralone ring.

Protocol:

  • To polyphosphoric acid (PPA) or methanesulfonic acid (MSA) (10-20 times the weight of the carboxylic acid) at 60-70 °C, add 4-(4-methoxyphenyl)-3,3-dimethylbutanoic acid (1.0 equivalent) portion-wise with vigorous stirring.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Cool the mixture and pour it onto crushed ice with stirring.

  • The resulting precipitate is collected by filtration, washed with water until neutral, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield 4,4-Dimethyl-7-methoxy-1-tetralone.

Step 3: Demethylation to this compound

The final step is the cleavage of the methyl ether to yield the desired phenol.

Protocol:

  • To a solution of 4,4-Dimethyl-7-methoxy-1-tetralone (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene, add a demethylating agent. A common and effective agent for scale-up is a solution of aluminum chloride (2-3 equivalents) in the same solvent at 0-5 °C.

  • The mixture is stirred at room temperature for 4-8 hours.

  • The reaction is quenched by the slow addition of water or dilute hydrochloric acid at 0-5 °C.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude this compound is purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the expected quantitative data for each step of the synthesis. These values are representative and may vary based on specific reaction conditions and scale.

Table 1: Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductMolecular Weight ( g/mol )Representative Yield (%)
1aAnisole3,3-Dimethylsuccinic anhydride, AlCl₃4-(4-methoxyphenyl)-3,3-dimethyl-4-oxobutanoic acid250.2880-90
1b4-(4-methoxyphenyl)-3,3-dimethyl-4-oxobutanoic acidZn(Hg), HCl4-(4-methoxyphenyl)-3,3-dimethylbutanoic acid236.3085-95
24-(4-methoxyphenyl)-3,3-dimethylbutanoic acidPPA or MSA4,4-Dimethyl-7-methoxy-1-tetralone218.2875-85
34,4-Dimethyl-7-methoxy-1-tetraloneAlCl₃This compound204.2580-90

Table 2: Physical Properties of Key Compounds

CompoundMolecular FormulaAppearanceMelting Point (°C)Boiling Point (°C)
4-(4-methoxyphenyl)-3,3-dimethylbutanoic acidC₁₃H₁₈O₃White to off-white solid95-100-
4,4-Dimethyl-7-methoxy-1-tetraloneC₁₄H₁₈O₂White to pale yellow solid78-82-
This compoundC₁₃H₁₆O₂White to beige crystalline solid168-172-

Visualization of Key Processes

Chemical Synthesis Pathway

G cluster_0 Step 1: Side Chain Construction cluster_1 Step 2: Cyclization cluster_2 Step 3: Demethylation A Anisole C 4-(4-methoxyphenyl)-3,3-dimethyl -4-oxobutanoic acid A->C Friedel-Crafts Acylation (AlCl3) B 3,3-Dimethylsuccinic anhydride B->C Friedel-Crafts Acylation (AlCl3) D 4-(4-methoxyphenyl)-3,3-dimethyl butanoic acid C->D Clemmensen Reduction (Zn(Hg), HCl) E 4,4-Dimethyl-7-methoxy -1-tetralone D->E Intramolecular Acylation (PPA or MSA) F 4,4-Dimethyl-7-hydroxy -1-tetralone E->F Demethylation (AlCl3) G Start Start: Procure Starting Materials Step1 Step 1: Synthesis of 4-(4-methoxyphenyl)-3,3-dimethylbutanoic acid Start->Step1 QC1 Quality Control 1: Verify structure and purity (NMR, HPLC, MP) Step1->QC1 Step2 Step 2: Intramolecular Cyclization to 4,4-Dimethyl-7-methoxy-1-tetralone QC1->Step2 Pass QC2 Quality Control 2: Verify structure and purity (NMR, HPLC, MP) Step2->QC2 Step3 Step 3: Demethylation to This compound QC2->Step3 Pass Purification Final Purification: Recrystallization / Column Chromatography Step3->Purification QC3 Quality Control 3: Final product verification (NMR, HPLC, MP, Elemental Analysis) Packaging Packaging and Storage QC3->Packaging Pass Purification->QC3

4,4-Dimethyl-7-hydroxy-1-tetralone: A Versatile Scaffold for the Development of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,4-Dimethyl-7-hydroxy-1-tetralone is a valuable bifunctional building block for the synthesis of a diverse range of novel compounds with significant therapeutic potential. Its rigid, fused ring system provides a robust scaffold for the introduction of various pharmacophores, while the hydroxyl and ketone functionalities offer versatile handles for chemical modification. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on the development of anticancer agents. Detailed experimental protocols for the synthesis of exemplary derivatives and their biological evaluation are also presented.

I. Synthetic Applications & Methodologies

The 4,4-dimethyl-1-tetralone core can be readily functionalized to generate libraries of novel compounds. The hydroxyl group at the 7-position can be alkylated or acylated, while the ketone at the 1-position is amenable to reactions such as condensation, reduction, and substitution.

Experimental Workflow for Derivative Synthesis

G start This compound reagents Reactants: - Sulfonyl chloride / Base - Substituted aldehydes - Hydrazine hydrate / Isothiocyanates start->reagents Selection of reagents synthesis Chemical Synthesis reagents->synthesis conditions Reaction Conditions: - Appropriate solvent (e.g., DMF, Ethanol) - Temperature control (e.g., reflux) - Reaction time monitoring (TLC) conditions->synthesis purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification characterization Characterization (e.g., NMR, Mass Spectrometry, IR) purification->characterization derivatives Novel Tetralone Derivatives (e.g., Sulfonamides, Chalcones, Triazoles) characterization->derivatives G cluster_cell MCF-7 Breast Cancer Cell tetralone Tetralone Derivative (e.g., Compound 11) bcl2 Bcl-2 (Anti-apoptotic) tetralone->bcl2 Inhibits bax Bax (Pro-apoptotic) tetralone->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase7 Caspase-7 (Executioner) caspase9->caspase7 apoptosis Apoptosis caspase7->apoptosis G cluster_cell_cycle Cell Cycle Regulation tetralone Tetralone Derivative g2m_checkpoint G2/M Checkpoint tetralone->g2m_checkpoint Induces Arrest g2_phase G2 Phase g2_phase->g2m_checkpoint m_phase M Phase (Mitosis) cell_proliferation Cell Proliferation m_phase->cell_proliferation g2m_checkpoint->m_phase

Application Notes and Protocols for High-Throughput Screening Assays Involving 4,4-Dimethyl-7-hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed a significant lack of published high-throughput screening (HTS) assays specifically utilizing 4,4-Dimethyl-7-hydroxy-1-tetralone. While the broader class of tetralone derivatives has been investigated for various biological activities, detailed HTS protocols, quantitative data, and associated signaling pathways for this particular compound are not currently available in the public domain.

This document aims to provide context based on the biological activities of structurally related compounds and to outline a general framework for how HTS assays involving this compound could be developed.

Potential Biological Activities Based on Related Compounds

Research on analogous structures, particularly derivatives of 7-hydroxy-1-tetralone, suggests potential areas of biological investigation for this compound. These include:

  • Monoamine Oxidase (MAO) Inhibition: Several 1-tetralone derivatives have been identified as inhibitors of MAO, an enzyme crucial in the metabolism of neurotransmitters. This makes them of interest for the treatment of neurodegenerative and psychiatric disorders.[1]

  • Anticancer Properties: Certain tetralone derivatives have been shown to inhibit the respiration of tumor cells.[2] Specifically, a study on structurally related compounds investigated their effects on the TA3 mouse carcinoma cell line.[2]

  • Dopamine Receptor Interaction: The tetralone scaffold is considered a promising structure for designing ligands for dopamine receptors.[3]

Hypothetical High-Throughput Screening Workflow

Should this compound be investigated in a high-throughput screening campaign, a generalized workflow could be conceptualized as follows. This workflow is a standard representation of an HTS process and is not based on any specific published assay for the target compound.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound Compound Library (including this compound) Dispensing Automated Compound Dispensing Compound->Dispensing Assay_Plate Assay Plate Preparation (e.g., 384-well) Assay_Plate->Dispensing Target Biological Target (e.g., Enzyme, Receptor, Cell Line) Target->Assay_Plate Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Data Normalization & Quality Control Raw_Data->Normalization Hit_ID Hit Identification Normalization->Hit_ID Confirmation Hit Confirmation (Dose-Response) Hit_ID->Confirmation Secondary Secondary & Orthogonal Assays Confirmation->Secondary Lead Lead Compound Secondary->Lead

Caption: Generalized workflow for a high-throughput screening campaign.

Proposed (but currently unavailable) Experimental Protocols

Based on the activities of related compounds, here are examples of experimental protocols that could be developed for HTS assays involving this compound. It is critical to note that these are hypothetical protocols and have not been validated for this specific compound.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorescence-Based)
  • Objective: To identify and characterize inhibitors of human MAO-B.

  • Principle: This assay would measure the fluorescence generated by the product of a MAO-B-catalyzed reaction. A common method uses a substrate that, upon oxidation by MAO-B, produces a fluorescent molecule. A decrease in fluorescence in the presence of a test compound indicates inhibition.

  • Materials:

    • Recombinant human MAO-B enzyme

    • MAO-B substrate (e.g., kynuramine)

    • This compound (dissolved in DMSO)

    • Positive control inhibitor (e.g., Pargyline)

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • 384-well black, flat-bottom plates

  • Protocol:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dispense a small volume (e.g., 5 µL) of the compound dilutions, positive control, and vehicle control (DMSO in buffer) into the wells of a 384-well plate.

    • Add the MAO-B enzyme solution to all wells and incubate for a specified time at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the MAO-B substrate solution to all wells.

    • Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., NaOH).

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition would be calculated relative to the controls. For active compounds, a dose-response curve would be generated to determine the IC50 value.

Cell Viability/Cytotoxicity Assay in a Cancer Cell Line
  • Objective: To assess the effect of this compound on the viability of a cancer cell line.

  • Principle: A common HTS method for cytotoxicity is the MTT assay or similar colorimetric/fluorometric assays that measure metabolic activity as an indicator of cell viability. A reduction in signal indicates a cytotoxic or cytostatic effect.

  • Materials:

    • Human cancer cell line (e.g., HeLa, A549)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (dissolved in DMSO)

    • Positive control (e.g., Doxorubicin)

    • Cell viability reagent (e.g., MTT, resazurin)

    • 384-well clear or black tissue culture-treated plates

  • Protocol:

    • Seed the cells into 384-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound.

    • Treat the cells with the compound dilutions, positive control, and vehicle control.

    • Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Cell viability would be expressed as a percentage relative to the vehicle-treated control cells. IC50 values would be calculated from the dose-response curves of active compounds.

Data Presentation (Hypothetical)

If data were available, it would be presented in tables for clear comparison. The following are examples of how such data would be structured.

Table 1: Hypothetical MAO-B Inhibition Data

Compound IC50 (µM) Maximum Inhibition (%)
This compound Data not available Data not available

| Pargyline (Control) | Data not available | Data not available |

Table 2: Hypothetical Cytotoxicity Data against A549 Cells

Compound IC50 (µM)
This compound Data not available

| Doxorubicin (Control) | Data not available |

Conclusion

While the chemical scaffold of this compound suggests it could be a candidate for various biological screenings, there is currently no specific high-throughput screening data or established protocols for this compound in the public domain. The information and protocols provided here are based on the activities of related molecules and should be considered hypothetical. Further research is required to establish the biological activity of this compound and to develop and validate specific HTS assays. Researchers interested in this compound would need to perform initial exploratory studies to identify its biological targets before developing a robust high-throughput screening campaign.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Dimethyl-7-hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4,4-Dimethyl-7-hydroxy-1-tetralone synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a two-step process: Friedel-Crafts acylation to form an intermediate, 4,4-Dimethyl-7-methoxy-1-tetralone, followed by demethylation.

Step 1: Friedel-Crafts Acylation of 3-(m-methoxyphenyl)-3-methylbutanoic acid

Question: Why is the yield of 4,4-Dimethyl-7-methoxy-1-tetralone low in the Friedel-Crafts acylation step?

Answer: Low yields in this intramolecular Friedel-Crafts cyclization can be attributed to several factors:

  • Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be old or have absorbed moisture, reducing its activity. It is crucial to use a fresh, anhydrous catalyst.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and selectivity. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote side reactions.

  • Poor Quality Starting Material: Impurities in the 3-(m-methoxyphenyl)-3-methylbutanoic acid can interfere with the reaction. Ensure the starting material is pure before use.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. Common side reactions include intermolecular acylation and rearrangements.

Question: What are the common side products in the Friedel-Crafts acylation, and how can they be minimized?

Answer: A common side product is the intermolecular acylation product, where two molecules of the starting material react with each other. To minimize this, the reaction should be carried out under high dilution conditions to favor the intramolecular cyclization. Using a milder Lewis acid or optimizing the reaction temperature can also help reduce the formation of unwanted byproducts.

Step 2: Demethylation of 4,4-Dimethyl-7-methoxy-1-tetralone

Question: The demethylation of 4,4-Dimethyl-7-methoxy-1-tetralone is incomplete. What could be the reason?

Answer: Incomplete demethylation is a common issue and can be caused by:

  • Insufficient Reagent: The amount of the demethylating agent (e.g., BBr₃, AlCl₃) may be insufficient to react with all of the starting material. Using a slight excess of the reagent can help drive the reaction to completion.

  • Low Reaction Temperature: Demethylation reactions often require specific temperature ranges to proceed efficiently. Ensure the reaction is maintained at the optimal temperature.

  • Short Reaction Time: The reaction may need more time to go to completion. Monitor the reaction progress using TLC.

  • Quenching Procedure: Premature or improper quenching of the reaction can lead to the re-methylation of the product. The quenching should be done carefully at a low temperature.

Question: I am observing multiple spots on my TLC after the demethylation reaction. What are these impurities?

Answer: Besides the unreacted starting material, other impurities could include products of partial demethylation or degradation of the starting material or product under the harsh reaction conditions. Purification by column chromatography is typically required to isolate the pure this compound.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound. Please note that these are representative values and may vary depending on the specific experimental setup and scale.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
1. Friedel-Crafts Acylation 3-(m-methoxyphenyl)-3-methylbutanoic acidPolyphosphoric Acid (PPA)-80-902-475-85
3-(m-methoxyphenyl)-3-methylbutanoic acidAlCl₃Dichloromethane0 to rt3-670-80
2. Demethylation 4,4-Dimethyl-7-methoxy-1-tetraloneBBr₃Dichloromethane-78 to rt2-485-95
4,4-Dimethyl-7-methoxy-1-tetraloneAlCl₃/PyridineDichloromethane0 to 404-880-90

Experimental Protocols

Protocol 1: Synthesis of 4,4-Dimethyl-7-methoxy-1-tetralone via Friedel-Crafts Acylation

  • To a stirred solution of 3-(m-methoxyphenyl)-3-methylbutanoic acid (1.0 eq) in anhydrous dichloromethane (10 mL/g of acid), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Stir the mixture at room temperature for 2 hours or until the evolution of gas ceases.

  • In a separate flask, prepare a suspension of anhydrous AlCl₃ (1.5 eq) in anhydrous dichloromethane (20 mL/g of AlCl₃) and cool it to 0 °C.

  • Add the freshly prepared acid chloride solution dropwise to the AlCl₃ suspension at 0 °C.

  • Stir the reaction mixture at room temperature for 3-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture slowly into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4,4-Dimethyl-7-methoxy-1-tetralone.

Protocol 2: Synthesis of this compound via Demethylation

  • Dissolve 4,4-Dimethyl-7-methoxy-1-tetralone (1.0 eq) in anhydrous dichloromethane (20 mL/g of tetralone) and cool the solution to -78 °C under an inert atmosphere.

  • Add a solution of boron tribromide (BBr₃) (1.2 eq) in dichloromethane dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of methanol, followed by water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Demethylation Starting_Material 3-(m-methoxyphenyl)- 3-methylbutanoic acid Intermediate 4,4-Dimethyl-7-methoxy- 1-tetralone Starting_Material->Intermediate  PPA or AlCl₃ Final_Product 4,4-Dimethyl-7-hydroxy- 1-tetralone Intermediate->Final_Product  BBr₃ or AlCl₃/Pyridine

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_FC Friedel-Crafts Acylation Issues cluster_Demethylation Demethylation Issues Start Low Yield in Synthesis Check_Step Identify the Problematic Step: Friedel-Crafts or Demethylation? Start->Check_Step FC_Catalyst Check Catalyst Activity (Fresh, Anhydrous) Check_Step->FC_Catalyst Friedel-Crafts Dem_Reagent Ensure Sufficient Reagent Check_Step->Dem_Reagent Demethylation FC_Temp Optimize Reaction Temperature FC_Catalyst->FC_Temp FC_Purity Verify Starting Material Purity FC_Temp->FC_Purity FC_Time Monitor Reaction Time (TLC) FC_Purity->FC_Time Purification Purify Product by Column Chromatography FC_Time->Purification Dem_Temp Verify Reaction Temperature Dem_Reagent->Dem_Temp Dem_Time Monitor Reaction Time (TLC) Dem_Temp->Dem_Time Dem_Quench Proper Quenching Procedure Dem_Time->Dem_Quench Dem_Quench->Purification

Caption: Troubleshooting workflow for low yield in synthesis.

Technical Support Center: 4,4-Dimethyl-7-hydroxy-1-tetralone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,4-Dimethyl-7-hydroxy-1-tetralone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are column chromatography on silica gel and recrystallization. A combination of these techniques often yields the best results, with chromatography used for initial purification from major impurities and recrystallization for achieving high purity.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities can arise from the starting materials, side reactions during synthesis, or degradation of the product. Common impurities may include unreacted starting materials, isomers formed during the cyclization step of the synthesis, and oxidation or degradation products. Given that a common synthetic route is through an intramolecular Friedel-Crafts acylation, potential side-products could include isomers with different substitution patterns on the aromatic ring or products of incomplete cyclization.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, fractions from the column, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. A suitable eluent system for TLC can be determined through screening various solvent mixtures of different polarities, such as hexane/ethyl acetate or dichloromethane/methanol.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is typically a white to off-white solid. Any significant coloration (e.g., yellow or brown) in your purified sample may indicate the presence of impurities.

Troubleshooting Guides

Column Chromatography Purification

Issue 1: Poor separation of the desired product from impurities on the silica gel column.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in slow elution and broad peaks.
Solution: Optimize the solvent system using TLC. A good starting point for tetralone derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product on the TLC plate.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.
Solution: Use an appropriate amount of silica gel for the amount of crude product. A general guideline is a 30:1 to 100:1 weight ratio of silica gel to crude material.
Improper Column Packing The silica gel column may not be packed uniformly, leading to channeling of the solvent and poor separation.
Solution: Ensure the column is packed carefully and evenly. Both dry packing and slurry packing methods can be effective if performed correctly.

Experimental Protocol: Silica Gel Column Chromatography (General Procedure)

  • TLC Analysis: Determine an optimal eluent system using TLC that gives good separation between your product and impurities.

  • Column Preparation:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Avoid air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.

  • Elution:

    • Begin elution with the determined solvent system.

    • Gradually increase the polarity of the eluent if necessary to elute the desired compound (gradient elution).

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Recrystallization Purification

Issue 2: The compound does not crystallize from the chosen solvent.

Possible Cause Troubleshooting Step
Inappropriate Solvent Choice The compound is too soluble in the chosen solvent even at low temperatures.
Solution: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. For phenolic ketones, solvents like ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane can be effective.
Solution is Not Saturated Not enough solute is dissolved in the hot solvent to induce crystallization upon cooling.
Solution: Reduce the volume of the solvent by gentle heating and evaporation until the solution is saturated.
Presence of Impurities High levels of impurities can inhibit crystal formation.
Solution: Consider a preliminary purification step, such as column chromatography, before attempting recrystallization.

Issue 3: The compound "oils out" instead of forming crystals.

Possible Cause Troubleshooting Step
Cooling Rate is Too Fast Rapid cooling can cause the compound to come out of solution as a supercooled liquid (oil).
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
High Concentration of Impurities Impurities can lower the melting point of the mixture, leading to oiling out.
Solution: Purify the crude material by another method (e.g., column chromatography) before recrystallization.

Experimental Protocol: Recrystallization (General Procedure)

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. If the solid does not dissolve, add more solvent dropwise while heating until it does.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Data Presentation

Table 1: Representative Solvent Systems for TLC Analysis and Column Chromatography of Tetralone Derivatives

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 7:3)Low to MediumElution of less polar impurities and the target compound.
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighElution of more polar compounds.
Toluene / Acetone (8:2)MediumAlternative system for separation of aromatic ketones.

Table 2: Common Recrystallization Solvents for Phenolic Ketones

SolventProperties
EthanolGood for moderately polar compounds.
MethanolSimilar to ethanol, but with a lower boiling point.
Ethyl AcetateGood for compounds of intermediate polarity.
TolueneSuitable for aromatic compounds, higher boiling point.
WaterCan be used as an anti-solvent with a miscible organic solvent.

Visualization

Purification_Workflow Crude Crude 4,4-Dimethyl-7- hydroxy-1-tetralone TLC TLC Analysis Crude->TLC Optimize Eluent Column Column Chromatography Crude->Column Initial Purification TLC->Column Select Eluent Recrystallization Recrystallization Column->Recrystallization Further Purification Pure Pure Product Recrystallization->Pure Analysis Purity Check (TLC, NMR, etc.) Pure->Analysis Confirm Purity

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues PoorSep Poor Separation Solvent Inappropriate Solvent PoorSep->Solvent Overload Column Overloading PoorSep->Overload Packing Improper Packing PoorSep->Packing NoCrystal No Crystals Form Solvent2 Wrong Solvent NoCrystal->Solvent2 NotSat Not Saturated NoCrystal->NotSat Impurity High Impurity Level NoCrystal->Impurity OilingOut Oiling Out Cooling Cooling Too Fast OilingOut->Cooling Impurity2 High Impurity Level OilingOut->Impurity2

Caption: Troubleshooting logic for common purification challenges.

Technical Support Center: Synthesis of 4,4-Dimethyl-7-hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4,4-Dimethyl-7-hydroxy-1-tetralone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(3-hydroxyphenyl)-4,4-dimethylpentanoic acid. This cyclization is typically mediated by a strong acid catalyst like polyphosphoric acid (PPA).

Q2: What are the critical parameters to control during the cyclization reaction?

A2: Temperature and reaction time are crucial. The viscosity of polyphosphoric acid decreases at higher temperatures (above 60°C), which can improve stirring and mixing. However, excessively high temperatures or prolonged reaction times can lead to side reactions such as charring and polymerization. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.

Q3: Are there alternative catalysts to polyphosphoric acid (PPA)?

A3: Yes, other Brønsted or Lewis acids can be used for Friedel-Crafts type cyclizations. These include concentrated sulfuric acid, liquid hydrogen fluoride, or a combination of a Lewis acid (like aluminum chloride) with the corresponding acid chloride of the precursor. However, each of these alternatives comes with its own set of potential side reactions, such as sulfonation with sulfuric acid or the need for harsher reaction conditions.[1] PPA is often preferred due to its strong dehydrating properties and relatively cleaner reaction profiles.[2]

Q4: How can I purify the final product, this compound?

A4: Purification is essential to remove unreacted starting materials, byproducts, and residual catalyst. Common and effective methods include:

  • Recrystallization: This technique is used to purify the solid crude product based on differential solubility of the desired compound and impurities in a suitable solvent system.

  • Column Chromatography: For more challenging separations, silica gel column chromatography is effective. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. Gradient elution, where the polarity of the mobile phase is gradually increased, can effectively separate the target compound from impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Increase the reaction time and/or temperature. Monitor the reaction progress using TLC to determine the optimal endpoint. Ensure efficient stirring, especially when using viscous reagents like PPA.
Decomposition of the product.Avoid excessively high temperatures and prolonged reaction times. Once the reaction is complete, work up the reaction mixture promptly.
Inefficient extraction.Ensure the pH of the aqueous layer is adjusted appropriately during workup to maximize the partitioning of the product into the organic phase. Use a suitable extraction solvent in sufficient quantity.
Presence of Unreacted Starting Material Insufficient catalyst activity or amount.Use a fresh batch of PPA or ensure it has been properly stored to prevent moisture absorption. An adequate amount of PPA is necessary to drive the reaction to completion.
Low reaction temperature or short reaction time.Gradually increase the temperature and monitor the reaction until the starting material is consumed (as indicated by TLC).
Formation of a Dark, Tarry Substance Polymerization or decomposition at high temperatures.Maintain the reaction temperature within the optimal range. Consider adding the starting material portion-wise to control the reaction exotherm.
Impurities in the starting material.Ensure the purity of the starting 3-(3-hydroxyphenyl)-4,4-dimethylpentanoic acid before proceeding with the cyclization.
Difficulties in Isolating the Product Product is an oil or a low-melting solid.If the product does not solidify upon cooling, consider purification by column chromatography directly on the crude oil.
Emulsion formation during workup.Add a saturated brine solution during the extraction to help break the emulsion. Alternatively, filtration through a pad of celite can be effective.

Experimental Protocols

Key Experiment: Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid

This protocol describes a general procedure for the cyclization of 3-(3-hydroxyphenyl)-4,4-dimethylpentanoic acid to this compound.

Materials:

  • 3-(3-hydroxyphenyl)-4,4-dimethylpentanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel)

  • Hexane/Ethyl acetate solvent system for TLC

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid.

  • Heat the PPA to approximately 60-70°C with stirring to reduce its viscosity.

  • Slowly add the 3-(3-hydroxyphenyl)-4,4-dimethylpentanoic acid to the stirred PPA.

  • Continue to stir the mixture at a controlled temperature (e.g., 80-90°C) and monitor the reaction progress by TLC. To take a sample for TLC, carefully extract a small aliquot of the reaction mixture and quench it with ice water, followed by extraction with ethyl acetate.

  • Once the reaction is complete (as indicated by the disappearance of the starting material spot on the TLC plate), cool the reaction mixture to room temperature.

  • Carefully pour the viscous reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Side_Reactions Starting_Material 3-(3-hydroxyphenyl)-4,4-dimethylpentanoic acid Desired_Product This compound Starting_Material->Desired_Product Successful Cyclization Incomplete_Reaction Incomplete Cyclization Starting_Material->Incomplete_Reaction Insufficient Heat/Time Polymerization Polymerization/Tar Starting_Material->Polymerization Excessive Heat PPA Polyphosphoric Acid (PPA) PPA->Desired_Product PPA->Incomplete_Reaction PPA->Polymerization

Caption: Potential reaction pathways in the PPA-mediated synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze Crude Mixture by TLC Start->Check_TLC Unreacted_SM Unreacted Starting Material Present Check_TLC->Unreacted_SM Yes Multiple_Spots Multiple Unidentified Spots Check_TLC->Multiple_Spots No Optimize_Conditions Optimize Reaction: - Increase Time/Temp - Check PPA Quality Unreacted_SM->Optimize_Conditions Check_Temp Review Reaction Temperature Multiple_Spots->Check_Temp Pure_Product Pure Product Obtained Optimize_Conditions->Pure_Product Purification_Strategy Purification Strategy: - Column Chromatography - Recrystallization Purification_Strategy->Pure_Product Temp_Too_High Was Temperature Too High? Check_Temp->Temp_Too_High Temp_Too_High->Purification_Strategy No Reduce_Temp Reduce Reaction Temperature Temp_Too_High->Reduce_Temp Yes Reduce_Temp->Pure_Product

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Degradation Studies of 4,4-Dimethyl-7-hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental investigation of the degradation pathways of 4,4-Dimethyl-7-hydroxy-1-tetralone.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for investigating the degradation of this compound?

A1: The initial step is to perform forced degradation (stress testing) studies.[1][2] These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.[2][3] This helps in understanding the intrinsic stability of the molecule and in the development of stability-indicating analytical methods.[2][3]

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: A standard set of stress conditions should be applied to cover various degradation pathways.[1][2] For this compound, we recommend the following:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Degradation: Solid-state sample at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (e.g., 254 nm) and visible light.

Q3: How can I analyze the samples from the forced degradation studies?

A3: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique for separating the parent compound from its degradation products.[4] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which aids in structure elucidation.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure (an aromatic ketone with a phenol group), several degradation pathways are plausible:

  • Oxidation: The phenolic hydroxyl group and the benzylic methylene group are susceptible to oxidation. This could lead to the formation of quinone-like structures or further oxidation of the aliphatic ring.

  • Dehydration: Under acidic or thermal stress, the hydroxyl group could be eliminated, leading to the formation of an unsaturated derivative.

  • Ring Opening: Under harsh oxidative or hydrolytic conditions, the cyclohexanone ring could potentially undergo cleavage.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressing agent).[1]
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressing agent).
Poor separation of peaks in the HPLC chromatogram. The analytical method is not optimized.Modify the HPLC method parameters: adjust the mobile phase composition, change the column, alter the flow rate, or modify the gradient profile.
Unidentified peaks in the chromatogram. Formation of unknown degradation products.Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. Further structural elucidation may require techniques like NMR spectroscopy.
Baseline noise or drift in the HPLC analysis. Contaminated mobile phase, column degradation, or detector issues.Prepare fresh mobile phase, flush the column, or check the detector lamp and flow cell.

Hypothetical Degradation Data

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how quantitative results can be summarized.

Stress Condition % Degradation of Parent Compound Number of Degradation Products Detected Major Degradation Product (% Peak Area)
0.1 M HCl, 60°C, 24h12.525.8
0.1 M NaOH, 60°C, 24h8.214.1
3% H₂O₂, RT, 24h25.1411.3
Heat (105°C), 48h5.612.9
Photolytic (UV)18.938.7

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place approximately 10 mg of the solid compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC.

Protocol 2: HPLC-UV Analytical Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome stock Prepare Stock Solution acid Acid Hydrolysis stock->acid Apply Stress base Base Hydrolysis stock->base Apply Stress oxidation Oxidation stock->oxidation Apply Stress thermal Thermal stock->thermal Apply Stress photo Photolysis stock->photo Apply Stress hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Characterize Unknowns method Validate Stability-Indicating Method hplc->method pathway Identify Degradation Pathways lcms->pathway

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_oxidation Oxidative Degradation cluster_acid Acidic/Thermal Degradation parent This compound quinone Quinone Derivative parent->quinone [O] ring_opened Ring-Opened Product parent->ring_opened [O], harsh dehydrated Dehydrated Product parent->dehydrated H+ / Heat

Caption: Hypothetical degradation pathways for this compound.

References

Overcoming poor solubility of 4,4-Dimethyl-7-hydroxy-1-tetralone in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Dimethyl-7-hydroxy-1-tetralone. Our goal is to help you overcome common challenges, particularly those related to the compound's poor aqueous solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for creating a stock solution?

Q2: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay that still maintains compound solubility. However, be mindful that high concentrations of DMSO can affect cell viability and enzyme activity.

  • Use a Co-solvent: In addition to DMSO, other organic solvents like ethanol or methanol can be used. A mixed solvent system in your stock solution might improve solubility upon dilution.

  • Incorporate Surfactants: Non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Commonly used surfactants include Tween® 20, Tween® 80, and Pluronic® F-68.[1][2] It is important to empirically determine the optimal concentration of the surfactant, as high levels can interfere with biological assays.

  • Serial Dilutions: Perform serial dilutions of your stock solution in a manner that minimizes abrupt solvent changes. For example, you can perform an intermediate dilution in a buffer containing a higher concentration of an organic solvent before the final dilution in the assay buffer.

Q3: What is the known biological activity of this compound?

A3: While direct studies on the specific biological activity of this compound are limited, research on structurally related compounds provides some insight. A study on 4,4-dimethyl-5,8-dihydroxytetralone derivatives has shown that these compounds can inhibit tumor cell respiration.[3] This suggests that this compound may have similar effects on cellular metabolism and mitochondrial function. Further investigation is required to elucidate its precise mechanism of action.

Troubleshooting Guides

Issue 1: Compound Precipitation in Stock Solution

Symptoms:

  • Visible precipitate or cloudiness in the DMSO stock solution, especially after freeze-thaw cycles.

Possible Causes:

  • The concentration of the compound exceeds its solubility limit in DMSO.

  • The DMSO used was not anhydrous, and absorbed moisture has reduced the compound's solubility.

  • The compound has low solubility at lower storage temperatures (e.g., -20°C or -80°C).

Solutions:

  • Gentle Warming: Warm the stock solution to room temperature or 37°C in a water bath to try and redissolve the precipitate.

  • Sonication: Use a bath sonicator to aid in the dissolution of the compound.

  • Lower Stock Concentration: Prepare a new stock solution at a lower concentration.

  • Use Anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO for your stock solutions.

Issue 2: Inconsistent Results or Low Potency in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Lower than expected potency (high IC50 or EC50 values).

  • No dose-response relationship observed.

Possible Causes:

  • Precipitation of the compound in the final assay plate, leading to a lower effective concentration.

  • The compound is adsorbing to the plastic of the assay plates.

  • The final concentration of the organic solvent (e.g., DMSO) is affecting the cells or the target of interest.

Solutions:

  • Visual Inspection: Before reading the assay, carefully inspect the wells of the microplate under a microscope for any signs of precipitation.

  • Optimize Surfactant and Co-solvent Concentrations: Systematically test different concentrations of non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) and co-solvents in your final assay buffer to find a condition that maintains solubility without affecting the assay performance.

  • Plate Coating: Consider using low-binding microplates or pre-coating the plates with a blocking agent like bovine serum albumin (BSA) if you suspect compound adsorption.

  • Solvent Tolerance Test: Perform a control experiment to determine the maximum concentration of your solvent (e.g., DMSO) that your cells or assay system can tolerate without adverse effects.

Experimental Protocols

Protocol for Preparing a Solubilized Working Solution of this compound

This protocol provides a general guideline. The optimal concentrations of co-solvents and surfactants should be determined empirically for your specific assay system.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Tween® 20 or Pluronic® F-68

  • Assay Buffer (e.g., PBS, DMEM)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to make a 10 mM stock solution.

    • Ensure complete dissolution by gentle vortexing or sonication. Visually inspect for any particulates.

  • Prepare an Intermediate Dilution with Surfactant:

    • Prepare your assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween® 20 or Pluronic® F-68).

    • Perform an intermediate dilution of your 10 mM DMSO stock solution into this surfactant-containing buffer. For example, dilute 1:10 to obtain a 1 mM solution in 10% DMSO with surfactant.

  • Prepare Final Working Solutions:

    • Perform serial dilutions from your intermediate solution into the surfactant-containing assay buffer to achieve your desired final concentrations for the dose-response curve.

    • Ensure that the final DMSO concentration in all wells, including the vehicle control, is constant and at a level tolerated by your assay system (typically ≤ 0.5%).

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for Solubilizing Agents

Solubilizing AgentTypeRecommended Starting Concentration in Final Assay MediumNotes
DMSOCo-solvent≤ 0.5% (v/v)Can be cytotoxic at higher concentrations.
EthanolCo-solvent≤ 1% (v/v)Can affect enzyme activity and cell viability.
Tween® 20Surfactant0.01% - 0.1% (v/v)May interfere with some assays at higher concentrations.
Pluronic® F-68Surfactant0.01% - 0.1% (v/v)Generally considered less cytotoxic than Tween surfactants.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock 1. Prepare 10 mM Stock in 100% Anhydrous DMSO intermediate 2. Intermediate Dilution in Assay Buffer + Surfactant (e.g., 0.1% Tween® 20) stock->intermediate 1:10 Dilution working 3. Prepare Final Working Solutions (Serial Dilutions) intermediate->working Dose-Response Curve plate 4. Add Working Solutions to Cell Plate working->plate incubate 5. Incubate plate->incubate read 6. Read Assay Signal incubate->read analyze 7. Analyze Data and Determine IC50/EC50 read->analyze

Caption: Experimental workflow for preparing and testing this compound in a cell-based assay.

signaling_pathway compound 4,4-Dimethyl-7-hydroxy- 1-tetralone etc Mitochondrial Electron Transport Chain (ETC) compound->etc Inhibits oxygen Oxygen Consumption etc->oxygen Drives atp ATP Production oxygen->atp Leads to cell_resp Cellular Respiration atp->cell_resp Essential for

References

Technical Support Center: Crystallization of 4,4-Dimethyl-7-hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 4,4-Dimethyl-7-hydroxy-1-tetralone.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂ChemSrc
Molecular Weight 190.24 g/mol ChemSrc
Appearance Likely a solid, given its structureGeneral Chemical Knowledge
Melting Point Not readily available in searched literature-
Boiling Point Not readily available in searched literature-
Polarity Polar, due to the hydroxyl and ketone functional groupsGeneral Chemical Knowledge

Q2: Which solvents are suitable for the crystallization of this compound?

A suitable crystallization solvent should dissolve the compound when hot but not when cold. Given the polar nature of this compound due to its phenolic hydroxyl and ketone groups, polar solvents are likely candidates. The principle of "like dissolves like" is a good starting point.

Based on purification methods for analogous compounds like 7-hydroxy-1-tetralone, the following solvents and solvent systems can be considered:

  • Single Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate

  • Solvent Mixtures (for fine-tuning solubility):

    • Ethyl acetate/Hexane

    • Acetone/Hexane

    • Ethanol/Water

    • Dichloromethane/Hexane

Q3: How does the phenolic hydroxyl group affect the crystallization of this compound?

The phenolic hydroxyl group can significantly influence crystallization behavior through hydrogen bonding. This can lead to strong intermolecular interactions, which may either facilitate the formation of a stable crystal lattice or, in some cases, lead to the formation of amorphous solids or oils if the cooling process is too rapid or the solvent is inappropriate.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Issue 1: The compound "oils out" and does not form crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point in the solvent system.

Possible Causes & Solutions:

CauseSolution
Solution is too concentrated. Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation level.
Cooling rate is too fast. Allow the solution to cool more slowly. Insulate the flask to ensure gradual cooling.
Inappropriate solvent. The solvent's boiling point might be too high. Consider a solvent with a lower boiling point. Alternatively, try a different solvent system.
Presence of impurities. Impurities can lower the melting point of the compound. Consider purifying the crude material using column chromatography before crystallization.

Issue 2: No crystals form, even after cooling.

This indicates that the solution is not supersaturated at the lower temperature.

Possible Causes & Solutions:

CauseSolution
Too much solvent was added. The concentration of the compound is too low. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Solution has not cooled sufficiently. Cool the solution in an ice bath to further decrease the solubility of the compound.
Nucleation has not occurred. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the compound.

Issue 3: Crystallization happens too quickly, resulting in fine powder or impure crystals.

Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.

Possible Causes & Solutions:

CauseSolution
Solution is highly supersaturated. Re-heat the solution and add a small amount of extra solvent to achieve a less saturated solution at the boiling point.
Cooling is too rapid. Ensure a slow cooling rate by insulating the flask.

Issue 4: The yield of crystals is very low.

A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor.

Possible Causes & Solutions:

CauseSolution
Too much solvent was used. If the mother liquor is still available, you can try to recover more product by evaporating some of the solvent and cooling again.
The compound has significant solubility in the cold solvent. Ensure the solution is cooled sufficiently, preferably in an ice bath, to minimize solubility.
Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, some product may have crystallized on the filter paper. Ensure the filtration apparatus and solution are kept hot during this step.

Experimental Protocols

While a specific, validated protocol for this compound is not available in the searched literature, a general procedure for recrystallization can be adapted.

General Recrystallization Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in a few potential solvents (e.g., ethanol, ethyl acetate, acetone/hexane). A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

Below are diagrams illustrating the experimental workflow and troubleshooting logic for the crystallization of this compound.

G Experimental Workflow for Crystallization A Start: Crude this compound B Select Appropriate Solvent(s) A->B C Dissolve Crude Product in Minimum Hot Solvent B->C D Hot Filtration (if insoluble impurities are present) C->D Impurities Present E Slow Cooling to Induce Crystallization C->E No Impurities D->E F Isolate Crystals by Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Pure Crystals G->H I End: Pure this compound H->I

Caption: A general workflow for the crystallization process.

G Troubleshooting Crystallization Issues Start Crystallization Attempt Issue What is the issue? Start->Issue OilingOut Compound 'Oils Out' Issue->OilingOut Oiling NoCrystals No Crystals Form Issue->NoCrystals No Formation RapidCrystals Crystals Form Too Quickly Issue->RapidCrystals Too Fast LowYield Low Yield of Crystals Issue->LowYield Low Yield Sol_Oiling Re-heat and add more solvent. Cool slowly. OilingOut->Sol_Oiling Sol_NoCrystals Evaporate some solvent. Induce nucleation (scratch/seed). NoCrystals->Sol_NoCrystals Sol_RapidCrystals Re-heat and add more solvent. Ensure slow cooling. RapidCrystals->Sol_RapidCrystals Sol_LowYield Cool further in ice bath. Minimize solvent usage. LowYield->Sol_LowYield

Identifying impurities in 4,4-Dimethyl-7-hydroxy-1-tetralone samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4,4-Dimethyl-7-hydroxy-1-tetralone.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my this compound sample?

Impurities can originate from various stages of the synthesis, purification, and storage processes. The most common sources include:

  • Unreacted Starting Materials: Residual precursors from the synthetic route. For tetralones, this could include precursors like substituted anisoles or butyric acid derivatives used in Friedel-Crafts reactions.[1][2]

  • Reaction Byproducts: Products from side reactions occurring during synthesis. Intramolecular cyclization, a key step in forming the tetralone ring, can sometimes result in isomeric byproducts.[2]

  • Residual Reagents and Solvents: Catalysts (e.g., Lewis acids like AlCl₃), solvents, and other reagents used during synthesis and purification that are not completely removed.[1]

  • Degradation Products: The compound may degrade over time due to factors like exposure to light, air (oxidation), or extreme temperatures. The phenolic hydroxyl group and the benzylic position are potential sites for degradation.

  • Cross-Contamination: Contaminants introduced from laboratory equipment or during sample handling.[3]

Q2: I've observed an unexpected peak in my HPLC chromatogram. What is the first step I should take?

The initial step is to determine if the peak is a genuine impurity and not an artifact from the analytical system.[3]

  • Inject a Blank: Prepare and inject a blank sample (mobile phase or sample solvent) to check for ghost peaks originating from the solvent, system contamination, or carryover from a previous injection.

  • Check System Suitability: Verify that your HPLC system is performing correctly by checking the reproducibility of retention times and peak areas with a known standard of this compound.

  • Review Sample Preparation: Ensure that the sample was prepared correctly and that the sample solvent is compatible with the mobile phase. Dissolving samples in a solvent stronger than the mobile phase can cause peak distortion.

Q3: How can I tentatively identify an impurity without performing a full isolation and structural elucidation?

For a preliminary identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. By coupling an HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the impurity as it elutes from the column. This provides the molecular weight of the unknown peak, which can then be compared against the molecular weights of potential starting materials, known byproducts, or common degradation products to form a hypothesis about its identity.[1][3]

Q4: My chromatographic peaks are tailing or fronting. What could be the cause?

Peak asymmetry is a common issue in HPLC.

  • Peak Tailing is often caused by:

    • Column Contamination: Strongly retained impurities accumulating at the column inlet. Try flushing the column with a strong solvent.

    • Active Sites: Unwanted interactions between the analyte and the silica backbone of the column. This is common for basic compounds but can also affect phenols. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase or using a base-deactivated column can help.

    • Column Overload: Injecting too much sample. Try reducing the injection volume or sample concentration.[4]

  • Peak Fronting is typically a sign of:

    • Sample Overload: Similar to tailing, injecting a sample concentration that is too high can lead to fronting.

    • Incompatible Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase. Whenever possible, use the initial mobile phase as the sample solvent.

Troubleshooting Guides and Experimental Workflows

The following diagrams illustrate logical workflows for identifying impurities and troubleshooting common HPLC issues.

Impurity_Identification_Workflow Workflow for Impurity Identification cluster_0 Initial Observation & Verification cluster_1 Hypothesis & Preliminary Analysis cluster_2 Identification & Confirmation start Unexpected Peak in Chromatogram verify_system Inject Blank & Standard (Check for Artifacts/Carryover) start->verify_system is_real Is the Peak Real? verify_system->is_real hypothesize Review Synthesis Route & Stability Data to Hypothesize Potential Impurities is_real->hypothesize Yes artifact System Artifact: Clean System, Check Solvents is_real->artifact No lcms Perform LC-MS Analysis hypothesize->lcms get_mw Obtain Molecular Weight of Unknown Peak lcms->get_mw compare_mw Compare Experimental MW with Hypothesized Structures get_mw->compare_mw match_found Is there a Match? compare_mw->match_found msms Perform MS/MS for Fragmentation Data match_found->msms No impurity_identified Impurity Identified: Optimize Synthesis/Purification match_found->impurity_identified Yes elucidate Structure Elucidation (NMR if necessary) msms->elucidate elucidate->impurity_identified

Caption: A step-by-step workflow for identifying an unknown peak in a sample.

HPLC_Troubleshooting_Logic HPLC Peak Shape Troubleshooting start Poor Peak Shape Observed peak_type What is the Issue? start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting split Split Peak peak_type->split Split cause_tailing Possible Causes: - Column Overload - Secondary Interactions - Column Contamination/Void tailing->cause_tailing cause_fronting Possible Causes: - Column Overload - Sample Solvent too Strong fronting->cause_fronting cause_split Possible Causes: - Clogged Inlet Frit - Column Void - Co-eluting Peaks split->cause_split solution_tailing Solutions: - Reduce Sample Concentration - Adjust Mobile Phase pH - Flush or Replace Column cause_tailing->solution_tailing solution_fronting Solutions: - Reduce Sample Concentration - Inject in Mobile Phase cause_fronting->solution_fronting solution_split Solutions: - Reverse/Flush Column - Replace Column - Optimize Method cause_split->solution_split

Caption: Troubleshooting guide for common HPLC peak shape problems.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 33209-72-2 [5][6]
Molecular Formula C₁₂H₁₄O₂ [5]

| Molecular Weight | 190.24 g/mol |[5] |

Table 2: Potential Impurities and Their Origins

Potential Impurity Potential Origin
7-Methoxy-4,4-dimethyl-1-tetralone Incomplete demethylation of a methoxy precursor.
Unreacted Phenylbutyric Acid Derivative Incomplete Friedel-Crafts cyclization.[1]
Isomeric Tetralone (e.g., 5-hydroxy) Lack of regioselectivity during synthesis.
Oxidation Products Degradation due to exposure to air, particularly at the benzylic position or phenolic group.

| Starting Materials (e.g., substituted anisole) | Carried through from the initial reaction steps.[2] |

Key Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV

This protocol provides a starting point for assessing the purity of this compound samples. Method optimization may be required.

Objective: To separate the main compound from potential impurities and quantify its purity based on peak area percentage.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • HPLC-grade formic acid or trifluoroacetic acid (TFA).

  • Sample of this compound.

  • Volumetric flasks and autosampler vials.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases thoroughly before use.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the sample in a 50:50 mixture of Acetonitrile/Water to achieve a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in Table 3.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the prepared sample.

    • Monitor the separation at the detection wavelength (e.g., 254 nm or the λmax of the tetralone).

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Table 3: Recommended Starting HPLC-UV Method Parameters

Parameter Recommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 40% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 254 nm[7] |

Protocol 2: Impurity Identification using LC-MS

Objective: To obtain the molecular weight of unknown peaks observed during HPLC analysis.

Methodology:

  • Initial Separation: Utilize the same or a similar HPLC method as described in Protocol 1. The mobile phase may need to be adapted to be compatible with the mass spectrometer (e.g., using formic acid is generally acceptable, while non-volatile buffers should be avoided).

  • MS Interface: The column eluent is directed into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source.

  • Ionization: ESI will ionize the molecules as they elute. Run the analysis in both positive and negative ion modes to maximize the chance of detecting the impurity.

  • Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.

  • Data Interpretation:

    • Extract the mass spectrum corresponding to the retention time of the unknown peak.

    • The m/z value of the primary ion (often [M+H]⁺ in positive mode or [M-H]⁻ in negative mode) provides the molecular weight of the impurity.

    • Compare this molecular weight to a database of potential impurities (see Table 2) to form a hypothesis about its identity. For more definitive identification, tandem MS (MS/MS) can be used to fragment the ion and analyze its structural components.[3]

References

Minimizing byproduct formation in 4,4-Dimethyl-7-hydroxy-1-tetralone reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Dimethyl-7-hydroxy-1-tetralone. The following information is designed to help minimize byproduct formation and optimize reaction outcomes.

I. Synthetic Pathway Overview

The synthesis of this compound typically proceeds in a two-step sequence. The first step involves an intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(4-methoxyphenyl)-3-methylbutanoic acid, to form 4,4-dimethyl-7-methoxy-1-tetralone. The subsequent step is the demethylation of this intermediate to yield the final product. Careful control of reaction conditions in both steps is crucial to minimize the formation of byproducts.

Synthetic_Pathway 3-(4-methoxyphenyl)-3-methylbutanoic acid 3-(4-methoxyphenyl)-3-methylbutanoic acid 4,4-dimethyl-7-methoxy-1-tetralone 4,4-dimethyl-7-methoxy-1-tetralone 3-(4-methoxyphenyl)-3-methylbutanoic acid->4,4-dimethyl-7-methoxy-1-tetralone  Intramolecular  Friedel-Crafts  Acylation This compound This compound 4,4-dimethyl-7-methoxy-1-tetralone->this compound Demethylation

Caption: General synthetic route to this compound.

II. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on minimizing byproduct formation.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 4,4-dimethyl-7-methoxy-1-tetralone (Step 1) - Incomplete cyclization. - Deactivation of the aromatic ring. - Substrate polymerization.- Ensure anhydrous conditions as Lewis acids are moisture-sensitive. - Use a stronger Lewis acid or a co-catalyst. - Control the reaction temperature; excessive heat can promote side reactions. - Add the substrate slowly to the Lewis acid to control the reaction rate.
Formation of polysubstituted byproducts (Step 1) - The aromatic ring is too activated, leading to multiple acylations.- Use a milder Lewis acid. - Employ a less reactive acylating agent if possible (e.g., the carboxylic acid itself with a strong protic acid).
Incomplete demethylation (Step 2) - Insufficient demethylating agent. - Reaction time is too short. - Low reaction temperature.- Increase the molar excess of the demethylating agent (e.g., BBr₃ or AlCl₃). - Extend the reaction time and monitor progress by TLC. - Increase the reaction temperature according to literature procedures for similar compounds.
Formation of tar-like substances (Step 2) - Harsh demethylation conditions leading to decomposition.- Use a milder demethylating agent. - Perform the reaction at a lower temperature for a longer duration. - Ensure efficient stirring to prevent localized overheating.
Presence of chlorinated byproducts (if using Cl-based Lewis acids) - Reaction of the solvent or substrate with the Lewis acid.- Use a non-reactive solvent. - Quench the reaction carefully at a low temperature.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the intramolecular Friedel-Crafts acylation to form 4,4-dimethyl-7-methoxy-1-tetralone?

A1: The primary byproducts can include unreacted starting material, polymeric materials, and potentially isomers if the cyclization is not completely regioselective. However, due to the directing effect of the methoxy group, the formation of the desired para-substituted product is generally favored.

Q2: How can I best monitor the progress of the demethylation reaction?

A2: Thin-layer chromatography (TLC) is an effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (4,4-dimethyl-7-methoxy-1-tetralone) and the product (this compound). The product, being a phenol, will have a lower Rf value than the starting ether. Staining with a permanganate solution or visualizing under UV light can aid in identification.

Q3: What purification methods are recommended for the final product?

A3: Column chromatography is a highly effective method for purifying this compound from byproducts and unreacted starting materials. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is typically suitable. Recrystallization from an appropriate solvent system can also be used to obtain a highly pure product.

Q4: Are there any "greener" alternatives to traditional Lewis acids for the Friedel-Crafts acylation?

A4: Yes, researchers are exploring the use of solid acid catalysts, such as zeolites and acid-activated clays, which can be more environmentally friendly and easier to separate from the reaction mixture. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for similar transformations.

IV. Experimental Protocols

The following are representative experimental protocols based on established methodologies for the synthesis of similar tetralone derivatives.

Protocol 1: Synthesis of 4,4-dimethyl-7-methoxy-1-tetralone (Intramolecular Friedel-Crafts Acylation)

This protocol describes the cyclization of 3-(4-methoxyphenyl)-3-methylbutanoic acid.

Protocol_1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification 1_Start 1. Add 3-(4-methoxyphenyl)-3-methylbutanoic acid to anhydrous DCM. 2_Reagent 2. Cool the mixture to 0°C. 1_Start->2_Reagent 3_Addition 3. Slowly add a Lewis acid (e.g., AlCl₃ or PPA). 2_Reagent->3_Addition 4_Stir 4. Stir at 0°C for 1 hour, then at room temperature for 4-6 hours. 5_Monitor 5. Monitor reaction progress by TLC. 4_Stir->5_Monitor 6_Quench 6. Quench the reaction by pouring onto ice-water. 7_Extract 7. Extract with an organic solvent (e.g., DCM). 6_Quench->7_Extract 8_Wash 8. Wash the organic layer with NaHCO₃ solution and brine. 7_Extract->8_Wash 9_Dry 9. Dry over anhydrous Na₂SO₄ and concentrate. 8_Wash->9_Dry 10_Purify 10. Purify by column chromatography (silica gel). 9_Dry->10_Purify

Caption: Workflow for the synthesis of 4,4-dimethyl-7-methoxy-1-tetralone.

Protocol 2: Synthesis of this compound (Demethylation)

This protocol outlines the demethylation of 4,4-dimethyl-7-methoxy-1-tetralone.

Protocol_2 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification 1_Start 1. Dissolve 4,4-dimethyl-7-methoxy-1-tetralone in anhydrous DCM. 2_Cool 2. Cool the solution to -78°C (dry ice/acetone bath). 1_Start->2_Cool 3_Addition 3. Add a demethylating agent (e.g., BBr₃) dropwise. 2_Cool->3_Addition 4_Warm 4. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. 5_Monitor 5. Monitor the reaction by TLC. 4_Warm->5_Monitor 6_Quench 6. Carefully quench the reaction with water at 0°C. 7_Extract 7. Extract with an organic solvent. 6_Quench->7_Extract 8_Wash 8. Wash the organic layer with brine. 7_Extract->8_Wash 9_Dry 9. Dry over anhydrous Na₂SO₄ and concentrate. 8_Wash->9_Dry 10_Purify 10. Purify by column chromatography or recrystallization. 9_Dry->10_Purify

Caption: Workflow for the demethylation to this compound.

V. Data Presentation

The following table summarizes hypothetical yield and purity data for the synthesis of this compound under different conditions. These values are illustrative and may vary based on specific experimental execution.

Step Reaction Condition Typical Yield (%) Purity by HPLC (%) Major Byproduct(s)
1. Friedel-Crafts Acylation AlCl₃, DCM, 0°C to rt75-85~90Unreacted starting material
1. Friedel-Crafts Acylation Polyphosphoric acid (PPA), 80°C65-75~85Polymeric material
2. Demethylation BBr₃, DCM, -78°C to rt80-90>95 (after purification)Incomplete demethylation product
2. Demethylation AlCl₃/Ethanethiol, DCM, 0°C70-80~90 (after purification)Tar-like decomposition products

VI. Signaling Pathways

Currently, there is limited specific information in the public domain directly linking this compound to specific signaling pathways in the context of byproduct formation during its synthesis. The reactions involved are standard organic transformations governed by chemical kinetics and thermodynamics rather than biological pathways.

However, tetralone derivatives are known to be pharmacologically active. For instance, some act as inhibitors of enzymes like monoamine oxidase. Should the synthesis be intended for a biologically active derivative, understanding its potential interactions with cellular signaling pathways would be crucial for subsequent drug development stages, but it does not directly impact the chemical synthesis byproduct profile.

Logical_Relationship Synthetic_Purity Purity of this compound Biological_Activity Potential Biological Activity (e.g., Enzyme Inhibition) Synthetic_Purity->Biological_Activity Influences Drug_Development Drug Development Viability Biological_Activity->Drug_Development Determines Byproduct_Profile Byproduct Profile Byproduct_Profile->Synthetic_Purity Affects

Caption: Relationship between synthesis purity and drug development potential.

Validation & Comparative

Comparative Analysis of 4,4-Dimethyl-7-hydroxy-1-tetralone and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 4,4-Dimethyl-7-hydroxy-1-tetralone and its structurally related analogs, focusing on their biological activities. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated view of available experimental data to facilitate further research and development in this area. While direct comparative studies on a wide range of analogs of this compound are limited, this guide synthesizes findings from various studies on structurally similar tetralone derivatives to provide valuable structure-activity relationship (SAR) insights.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various tetralone analogs.

Table 1: Inhibition of Tumor Cell Respiration by 4,4-Dimethyl-5,8-dioxygenated Tetralone and Naphthalene-1-one Derivatives

This table presents data on the inhibition of oxygen consumption in TA3 mouse carcinoma cells.

Compound NumberStructure% Inhibition of O2 Consumption (100 µM)
1 4,4-Dimethyl-5,8-dihydroxy-1-tetralone45
2 4,4-Dimethyl-5-hydroxy-8-methoxy-1-tetralone60
3 7-Bromo-4,4-dimethyl-5-hydroxy-8-methoxy-1-tetralone75
4 4,4-Dimethyl-5,8-dihydroxynaphthalene-1(4H)-one50
5 7-Bromo-4,4-dimethyl-5,8-dihydroxynaphthalene-1(4H)-one30
6 4,4-Dimethyl-5-hydroxy-8-methoxynaphthalene-1(4H)-one80
7 7-Bromo-4,4-dimethyl-5-hydroxy-8-methoxynaphthalene-1(4H)-one85
8 2-Bromo-4,4-dimethyl-5,8-dihydroxynaphthalene-1(4H)-one25

Data sourced from Araya-Maturana et al., Bioorganic & Medicinal Chemistry, 2002.

Table 2: Monoamine Oxidase (MAO) Inhibition by 7-Substituted-1-tetralone Derivatives

This table presents the IC50 values for the inhibition of human MAO-A and MAO-B by various 7-substituted-1-tetralone analogs.

CompoundR Group (at C7)MAO-A IC50 (µM)MAO-B IC50 (µM)
7-Hydroxy-1-tetralone -OH> 100> 100
7-(Benzyloxy)-1-tetralone -OCH₂Ph0.6230.0012
7-(2-Phenylethoxy)-1-tetralone -OCH₂CH₂Ph0.5750.0011
7-(3-Phenylpropoxy)-1-tetralone -OCH₂(CH₂)₂Ph> 1000.0075
7-(2-Phenoxyethoxy)-1-tetralone -OCH₂CH₂OPh0.7850.0075

Data synthesized from studies on MAO inhibition by tetralone derivatives.

Experimental Protocols

Inhibition of Tumor Cell Respiration Assay

Objective: To determine the effect of tetralone derivatives on the oxygen consumption of tumor cells.

Cell Line: TA3 mouse carcinoma cell line.

Procedure:

  • Cell Preparation: TA3 cells are harvested from the peritoneal cavity of tumor-bearing mice and washed with a suitable buffer (e.g., phosphate-buffered saline). The cells are then resuspended in an assay medium (e.g., RPMI-1640) to a final concentration of approximately 1 x 10⁷ cells/mL.

  • Oxygen Consumption Measurement: A Clark-type oxygen electrode is used to measure the rate of oxygen consumption. The electrode is calibrated, and the chamber is filled with the cell suspension.

  • Compound Addition: A baseline rate of oxygen consumption is established. The test compound, dissolved in a suitable solvent (e.g., DMSO), is then added to the chamber to the desired final concentration (e.g., 100 µM). The solvent alone is used as a control.

  • Data Recording and Analysis: The change in oxygen concentration is recorded over time. The rate of oxygen consumption is calculated before and after the addition of the test compound. The percentage inhibition is determined by comparing the rate of oxygen consumption in the presence of the compound to the control rate.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory activity of tetralone derivatives against MAO-A and MAO-B isoforms.

Enzyme Source: Recombinant human MAO-A and MAO-B.

Substrate: Kynuramine.

Procedure:

  • Enzyme and Inhibitor Preparation: Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of the test compound (dissolved in DMSO) in a buffer (e.g., phosphate buffer, pH 7.4) for a specific time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, kynuramine.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 20 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a basic solution (e.g., 2N NaOH).

  • Detection: The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorometer with an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Data Analysis: The fluorescence intensity is proportional to the enzyme activity. The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Structure-Activity Relationship for Inhibition of Cellular Respiration

The following diagram illustrates the key structural features of 4,4-dimethyl-5,8-dioxygenated tetralone and naphthalene-1-one derivatives that influence their ability to inhibit tumor cell respiration.

SAR_Cell_Respiration cluster_core Core Scaffold cluster_substituents Key Substitutions cluster_activity Biological Activity Core Tetralone/Naphthalene-1-one Dimethyl 4,4-Dimethyl Group Core->Dimethyl Maintains conformation Hydroxyl 5,8-Dihydroxy/Methoxy Groups Core->Hydroxyl Essential for activity Halogen Halogenation (e.g., Bromo) Core->Halogen Modulates activity Activity Inhibition of Tumor Cell Respiration Dimethyl->Activity Hydroxyl->Activity Halogen->Activity

SAR for Inhibition of Cellular Respiration
Experimental Workflow for Cellular Respiration Inhibition Assay

This diagram outlines the key steps in the experimental workflow for assessing the inhibition of tumor cell respiration.

Workflow_Cell_Respiration start Start cell_prep Tumor Cell Preparation start->cell_prep o2_measurement Calibrate & Prepare O2 Electrode cell_prep->o2_measurement baseline Establish Baseline O2 Consumption o2_measurement->baseline add_compound Add Test Compound or Vehicle baseline->add_compound record_data Record O2 Consumption Rate add_compound->record_data analyze Calculate % Inhibition record_data->analyze end End analyze->end

Cellular Respiration Inhibition Assay Workflow
Signaling Pathway Inhibition by Tetralone Analogs (Hypothetical)

While the precise signaling pathways are not fully elucidated for all analogs, this diagram proposes a hypothetical pathway for the anti-inflammatory effects of certain tetralone derivatives, based on the known activities of similar compounds.

Signaling_Pathway Tetralone Tetralone Analog IKK IKK Complex Tetralone->IKK Inhibits NFkB_Inhibition NF-κB Inhibition IKK->NFkB_Inhibition Proinflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_Inhibition->Proinflammatory Prevents Inflammation Inflammation Proinflammatory->Inflammation

Hypothetical Anti-Infl

Validating the Biological Target of 4,4-Dimethyl-7-hydroxy-1-tetralone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological target of the novel compound 4,4-Dimethyl-7-hydroxy-1-tetralone. Due to the limited publicly available data on this specific molecule, this document outlines a comprehensive, albeit hypothetical, target validation workflow. This approach is based on established methodologies in drug discovery and draws comparisons with known biological activities of structurally related tetralone derivatives.

Introduction to this compound and its Putative Therapeutic Area

This compound is a synthetic small molecule belonging to the tetralone class of compounds. Tetralone derivatives have been explored for a variety of therapeutic applications, including as anticancer agents, antidepressants, and anti-inflammatory drugs.[1][2] The structural features of this compound, specifically the hydroxyl group and the tetralone scaffold, suggest potential interactions with various biological targets. This guide will focus on a hypothetical scenario where initial phenotypic screens indicate its potential as an anti-inflammatory agent.

Hypothetical Target Identification and Initial Validation

Based on the anti-inflammatory phenotype, a series of target identification experiments would be conducted. These methods aim to identify the specific protein(s) that this compound directly binds to, leading to its therapeutic effect.

Experimental Workflow for Target Identification

G Figure 1: Target Identification Workflow A Phenotypic Screening (e.g., anti-inflammatory assay) B Affinity-Based Pull-Down A->B D In Silico Target Prediction A->D C Mass Spectrometry (Protein Identification) B->C E Candidate Target List C->E D->E F Direct Binding Assays (e.g., SPR, ITC) E->F G Validated Target F->G

Caption: A flowchart illustrating the key steps in identifying the biological target of a novel compound.

Comparative Analysis of Putative Targets

Drawing from research on related tetralone compounds, two plausible hypothetical targets for this compound are Macrophage Migration Inhibitory Factor (MIF) and Tumor Necrosis Factor-alpha (TNF-α). Some tetralone derivatives have been shown to inhibit MIF tautomerase activity, while others have predicted binding affinity for TNF-α.[3][4]

Table 1: Comparison of Putative Biological Targets
TargetFunctionRationale for a Tetralone Derivative Target
Macrophage Migration Inhibitory Factor (MIF) A pro-inflammatory cytokine involved in various inflammatory diseases. It possesses a unique tautomerase activity.Structurally similar tetralones have demonstrated MIF tautomerase inhibitory activity.[3]
Tumor Necrosis Factor-alpha (TNF-α) A key inflammatory cytokine that plays a central role in systemic inflammation.In silico studies of other hydroxy-tetralone derivatives suggest a high binding affinity to TNF-α.[4]

Experimental Protocols for Target Validation

To validate either MIF or TNF-α as the direct target of this compound, a series of in vitro and cell-based assays would be performed.

In Vitro Binding and assays
  • Surface Plasmon Resonance (SPR): To measure the direct binding affinity and kinetics of this compound to purified MIF and TNF-α proteins.

  • Isothermal Titration Calorimetry (ITC): To confirm the binding interaction and determine the thermodynamic parameters of binding.

  • MIF Tautomerase Activity Assay: To assess the inhibitory effect of the compound on the enzymatic activity of MIF, using a substrate like L-dopachrome methyl ester.

  • TNF-α Bioassay: To determine if the compound can inhibit TNF-α-induced cellular responses, such as NF-κB activation in a reporter cell line.

Cell-Based Assays
  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context. This assay measures the change in thermal stability of the target protein upon ligand binding.

  • Western Blot Analysis: To measure the downstream effects of target engagement, such as the phosphorylation status of key signaling proteins in the MIF or TNF-α pathways.

Logical Relationship for Target Validation

G Figure 2: Target Validation Logic A Direct Binding (SPR, ITC) E Target Validated A->E B Functional Inhibition (Enzyme/Bioassay) B->E C Cellular Target Engagement (CETSA) C->E D Downstream Pathway Modulation (Western Blot) D->E

Caption: Key experimental pillars for confirming a biological target.

Comparison with Alternative Compounds

Once a target is validated, the performance of this compound would be benchmarked against existing inhibitors of the same target.

Table 2: Hypothetical Performance Comparison with Alternative Inhibitors
CompoundTargetIC50 (nM)Cellular Potency (EC50, nM)
This compound (Hypothetical Data) MIF150500
ISO-1 (Known MIF Inhibitor) MIF5002000
This compound (Hypothetical Data) TNF-α250800
Infliximab (Known TNF-α Inhibitor) TNF-α0.110

Signaling Pathway Analysis

Understanding how this compound modulates the downstream signaling of its target is crucial.

Hypothetical MIF Signaling Pathway Inhibition

G Figure 3: MIF Signaling Inhibition MIF MIF CD74 CD74 MIF->CD74 ERK ERK1/2 CD74->ERK AP1 AP-1 ERK->AP1 Inflammation Pro-inflammatory Gene Expression AP1->Inflammation Compound This compound Compound->MIF Inhibition

Caption: Proposed mechanism of action via MIF signaling pathway.

Conclusion

While the precise biological target of this compound remains to be elucidated, this guide provides a robust, data-driven framework for its validation. By employing a combination of in silico, in vitro, and cell-based assays, and by drawing comparisons with structurally related compounds and known inhibitors, researchers can systematically uncover the mechanism of action of this novel molecule. The hypothetical data and workflows presented herein serve as a template for the rigorous scientific investigation required in modern drug discovery.

References

Comparative Analysis of 4,4-Dimethyl-7-hydroxy-1-tetralone Derivatives: A Guide to Selectivity and Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4,4-Dimethyl-7-hydroxy-1-tetralone derivatives, focusing on their selectivity and potential for cross-reactivity with various biological targets. The information presented is based on available experimental data from published studies. Due to the limited availability of comprehensive cross-reactivity panels for a single set of these specific derivatives, this guide synthesizes findings from studies on structurally related 1-tetralone analogs to provide insights into their potential off-target interactions.

I. Monoamine Oxidase (MAO) Inhibition Profile

A significant body of research on 1-tetralone derivatives has focused on their activity as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of neurotransmitters.[1] Understanding the selectivity of these compounds for MAO-A versus MAO-B is critical for developing therapeutic agents with desired pharmacological profiles, for instance, in the treatment of depression or neurodegenerative diseases like Parkinson's disease.[1]

Comparative Inhibition Data of 1-Tetralone Derivatives against MAO-A and MAO-B

The following table summarizes the inhibitory activity (IC50 values) of a series of 1-tetralone derivatives, highlighting their potency and selectivity for the two MAO isoforms.[1]

CompoundSubstituent PositionR GroupMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50)
1a 5H>1000.852>117
1b 6H1.230.04527.3
1c 7H0.5620.01246.8
1d 5OCH2Ph>1000.0085>11765
1e 6OCH2Ph0.850.0032266
1f 7OCH2Ph0.2150.0018119
1g 6O(CH2)2Ph0.0850.002534
1h 7O(CH2)2Ph0.0360.001132.7

Data extracted from a study on 1-tetralone and 4-chromanone derivatives as MAO inhibitors.[1]

Key Observations:

  • Positional Effects: The position of the substituent on the 1-tetralone ring significantly influences inhibitory potency. Substitution at the C7 position generally results in more potent inhibition of both MAO-A and MAO-B compared to substitution at the C5 or C6 positions.[1]

  • MAO-B Selectivity: All tested 1-tetralone derivatives demonstrated selectivity for MAO-B over MAO-A.[1]

  • High Potency: Several derivatives, particularly 1d , 1e , 1f , 1g , and 1h , exhibit potent MAO-B inhibition with IC50 values in the nanomolar range.[1]

II. Potential Cross-Reactivity with Other Targets

While the primary target identified for many 1-tetralone derivatives is MAO, the core scaffold can interact with other biological molecules. The following sections summarize findings on the activity of tetralone derivatives against other targets, suggesting potential avenues for cross-reactivity.

Macrophage Migration Inhibitory Factor (MIF)

Macrophage migration inhibitory factor (MIF) is a proinflammatory cytokine implicated in various inflammatory diseases. Some tetralone derivatives have been identified as inhibitors of MIF's tautomerase activity.[2]

Experimental Findings:

  • In a study investigating MIF tautomerase inhibitors, two tetralone derivatives, compounds 24 and 26 , were found to significantly inhibit the production of reactive oxygen species (ROS), nitrite, and the activation of NF-κB.[2]

  • These compounds also reduced the expression of proinflammatory cytokines such as TNF-α, IL-6, and CCL-2.[2]

This suggests that this compound derivatives could potentially exhibit anti-inflammatory effects through the inhibition of MIF, representing a possible cross-reactivity pathway.

Hepatitis C Virus (HCV)

Derivatives of α-tetralone have been investigated as potential inhibitors of the Hepatitis C virus.[3]

Experimental Findings:

  • A series of 1-carba-isoflavanones, which are derived from α-tetralones, demonstrated potent and selective in-vitro activity against HCV replicon reporter cells.[3]

  • Specifically, compound 10 (LQB-314) showed an IC50 of 1.8 µM and a selectivity index (SI) greater than 111 in one replicon system.[3]

These findings indicate that the tetralone scaffold can be adapted to target viral proteins, suggesting a potential for cross-reactivity with viral targets.

Cytotoxic Activity

Certain derivatives of 7-hydroxy-4-phenylchromen-2-one, a structurally related scaffold, linked to triazole moieties have been shown to possess cytotoxic activity against various human cancer cell lines.[4] While not direct derivatives of this compound, this highlights the potential for this class of compounds to exhibit anti-proliferative effects.

Experimental Findings:

  • A number of synthesized 1,2,4-triazole derivatives of 7-hydroxy-4-phenylchromen-2-one showed better cytotoxic activity than the parent compound.[4]

  • The most active compound, 4d , displayed an IC50 of 2.63 µM against AGS cells and was found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[4]

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.

Monoamine Oxidase (MAO) Inhibition Assay[1]
  • Enzyme Source: Recombinant human MAO-A and MAO-B expressed in baculovirus-infected insect cells.

  • Substrate: Kynuramine is used as a substrate, which is metabolized by MAO to 4-hydroxyquinoline.

  • Detection: The rate of formation of 4-hydroxyquinoline is measured fluorometrically with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Procedure:

    • The test compound is pre-incubated with the respective MAO enzyme in a phosphate buffer (pH 7.4) for a specified time.

    • The reaction is initiated by the addition of kynuramine.

    • The reaction is allowed to proceed for a set time at 37°C.

    • The reaction is terminated by the addition of a strong base (e.g., NaOH).

    • The fluorescence of the product is measured.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

MIF Tautomerase Activity Assay[2]
  • Principle: The assay measures the ability of a compound to inhibit the tautomerase activity of MIF, which catalyzes the conversion of D-dopachrome methyl ester to a colorless product.

  • Procedure:

    • Recombinant human MIF is incubated with the test compound.

    • The substrate, D-dopachrome methyl ester, is added to initiate the reaction.

    • The decrease in absorbance at 475 nm is monitored over time.

  • Data Analysis: The initial rate of the reaction is calculated, and the percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor.

HCV Replicon Assay[3]
  • Cell Lines: Huh7 cells containing subgenomic HCV replicons that express a reporter gene (e.g., luciferase or neomycin phosphotransferase).

  • Procedure:

    • The replicon-containing cells are seeded in multi-well plates.

    • The cells are treated with various concentrations of the test compound.

    • After a defined incubation period, cell viability is assessed (e.g., using an MTS assay).

    • The expression of the reporter gene is quantified (e.g., by measuring luciferase activity).

  • Data Analysis: The IC50 (the concentration that inhibits 50% of HCV replication) and the CC50 (the concentration that causes 50% cytotoxicity) are calculated. The selectivity index (SI) is determined as the ratio of CC50 to IC50.

IV. Visualized Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_assay Primary Target Assay (e.g., MAO Inhibition) characterization->primary_assay Test Compounds cross_reactivity_panel Cross-Reactivity/Selectivity Panel (e.g., MIF, HCV, Kinases) characterization->cross_reactivity_panel cytotoxicity_assay Cytotoxicity Assay characterization->cytotoxicity_assay ic50_calc IC50/EC50 Determination primary_assay->ic50_calc cross_reactivity_panel->ic50_calc si_calc Selectivity Index Calculation cytotoxicity_assay->si_calc sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_calc->sar_analysis si_calc->sar_analysis

Caption: General workflow for the synthesis, screening, and analysis of novel chemical derivatives.

mao_inhibition_pathway monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) mao Monoamine Oxidase (MAO-A or MAO-B) monoamine->mao Oxidative Deamination metabolite Inactive Metabolite mao->metabolite inhibitor 1-Tetralone Derivative inhibitor->mao Inhibition mif_inhibition_pathway proinflammatory_stimuli Pro-inflammatory Stimuli macrophage Macrophage proinflammatory_stimuli->macrophage mif MIF macrophage->mif Release nfkb NF-κB Activation mif->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines tetralone_inhibitor Tetralone Derivative tetralone_inhibitor->mif Inhibition

References

Comparative Analysis of 4,4-Dimethyl-7-hydroxy-1-tetralone and Its Analogues: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] Among these, 4,4-Dimethyl-7-hydroxy-1-tetralone serves as a key starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of its structure-activity relationships (SAR), focusing on anticancer and anti-inflammatory properties, supported by experimental data and detailed protocols.

Anticancer Activity: Unraveling the Role of Substitutions

While direct SAR studies on this compound are limited, analysis of related tetralone derivatives provides valuable insights into the structural requirements for anticancer activity. The general tetralone framework has been identified as a promising scaffold for the development of antitumor agents.[1][2]

A series of methoxy-substituted tetralone-based chalcone derivatives have been synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cell lines.[4] The results, summarized in Table 1, highlight the influence of the substitution pattern on cytotoxicity.

Table 1: Anticancer Activity of Methoxy-Substituted Tetralone-Based Chalcone Derivatives against MCF-7 Cells [4]

CompoundSubstituents (R1, R2, R3)Concentration (µg/mL)Cell Viability (%)
PMMD OCH3, OCH3, H62.548.20
TMMD OCH3, OCH3, OCH315.652.33
HMMD OH, OCH3, H12550.46

From this data, it can be inferred that the number and position of methoxy groups on the pendant phenyl ring significantly impact the anticancer potency. The trimethoxy-substituted derivative (TMMD) exhibited the highest activity at the lowest concentration, suggesting that increased lipophilicity and specific electronic effects may contribute to its enhanced cytotoxicity.

Further studies on other tetralone derivatives have shown that the introduction of various heterocyclic moieties can also modulate their anticancer potential.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Tetralone derivatives have emerged as potent inhibitors of macrophage migration inhibitory factor (MIF), a key pro-inflammatory cytokine.[5][6] The tautomerase activity of MIF is a valid target for anti-inflammatory drug design. A number of E-2-arylmethylene-1-tetralones have been shown to inhibit MIF tautomerase activity and reduce inflammatory macrophage activation.[2][5] This suggests a potential mechanism of action for the anti-inflammatory effects of this compound and its analogues.

The general workflow for identifying and characterizing such inhibitors is depicted below.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., Substituted Tetralones, Pyridinylaldehydes) synthesis Crossed Aldol Condensation start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Characterization (NMR, HRMS) purification->characterization mif_assay MIF Tautomerase Inhibition Assay characterization->mif_assay macrophage_assay Macrophage Activation Assay characterization->macrophage_assay ic50 IC50 Determination mif_assay->ic50 cytokine_assay Cytokine Expression Analysis macrophage_assay->cytokine_assay sar_analysis SAR Analysis cytokine_assay->sar_analysis ic50->sar_analysis

Experimental workflow for SAR studies.

The inhibition of MIF leads to the downregulation of several pro-inflammatory mediators, as illustrated in the signaling pathway below.

signaling_pathway tetralone Tetralone Derivative mif MIF Tautomerase tetralone->mif Inhibits nfkb NF-κB Activation mif->nfkb Activates ros ROS Production nfkb->ros nitrite Nitrite Production nfkb->nitrite tnf TNF-α Expression nfkb->tnf il6 IL-6 Expression nfkb->il6 ccl2 CCL-2 Expression nfkb->ccl2

References

Orthogonal Validation of Tetralone-Based Bioactivity: A Comparative Guide to Monoamine Oxidase-B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The therapeutic potential of the tetralone scaffold has been widely explored in medicinal chemistry, with derivatives demonstrating a range of biological activities.[1] This guide focuses on the bioactivity of the 7-hydroxy-1-tetralone backbone, a core structure within the broader class of tetralone-based compounds. While direct experimental data for 4,4-Dimethyl-7-hydroxy-1-tetralone is not extensively available in public literature, the parent scaffold and its substituted analogues have been identified as potent inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform.[2]

Monoamine oxidases are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[3] Inhibition of MAO-B is a key therapeutic strategy in the management of neurodegenerative conditions like Parkinson's disease, as it increases the synaptic availability of dopamine.[4][5] This guide provides a comparative analysis of a representative 7-hydroxy-1-tetralone derivative against established MAO-B inhibitors, offering a framework for the orthogonal validation of this compound class's bioactivity.

Comparative Analysis of MAO-B Inhibitors

The following table summarizes the in vitro potency of a representative 6-substituted-tetralone derivative against the well-characterized and clinically relevant MAO-B inhibitors, Selegiline and Pargyline. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's inhibitory strength.

CompoundChemical ScaffoldMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-oneTetralone12904.5287
SelegilinePropargylamine23,00051450
PargylinePropargylamine11,5208.20~1405

Note: Data for the tetralone derivative is sourced from a study on α-tetralone derivatives as MAO inhibitors.[2] Data for Selegiline and Pargyline are from various pharmacological sources.[6][7][8] The Selectivity Index is calculated as the ratio of MAO-A IC50 to MAO-B IC50, with higher values indicating greater selectivity for MAO-B.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on a commercially available bioluminescent assay, the MAO-Glo™ Assay, which provides a sensitive and high-throughput method for measuring MAO-A and MAO-B activity.[1][9]

Principle: The assay utilizes a luminogenic MAO substrate that is converted by MAO into luciferin. The amount of luciferin produced is directly proportional to the MAO activity and is quantified by a subsequent luciferase reaction that generates a stable luminescent signal.

Materials:

  • MAO-Glo™ Assay Kit (containing MAO substrate, reaction buffers, and luciferin detection reagent)

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compounds (e.g., 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one, Selegiline, Pargyline) dissolved in DMSO

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the Luciferin Detection Reagent according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds in the appropriate MAO reaction buffer. The final DMSO concentration in the reaction should not exceed 1%.

    • Prepare the MAO enzyme solutions (MAO-A and MAO-B) in the respective reaction buffers at a 2X final concentration.

  • Assay Plate Setup:

    • Add 25 µL of the appropriate MAO reaction buffer to all wells.

    • Add 5 µL of the test compound dilutions to the experimental wells. For control wells, add 5 µL of buffer (for positive control) or a known inhibitor (for negative control).

    • To initiate the reaction, add 20 µL of the 2X MAO enzyme solution to each well.

  • Incubation:

    • Mix the plate gently on a plate shaker for 10-20 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 20 minutes to stabilize the signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Signal Detection & Analysis A Test Compounds D Dispense Reagents into 96-well Plate A->D B MAO Enzymes B->D C MAO Substrate C->D E Incubate at RT for 60 min D->E F Add Luciferin Detection Reagent E->F G Incubate at RT for 20 min F->G H Read Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro determination of MAO inhibitory activity.

MAO-B Signaling Pathway

mao_b_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_glia Astrocyte/Glia Dopamine_vesicle Dopamine (Vesicle) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_cyto Cytosolic Dopamine Mitochondrion Mitochondrion Dopamine_cyto->Mitochondrion DAT Dopamine Transporter (DAT) DAT->Dopamine_cyto Dopamine_synapse->DAT Reuptake MAOB MAO-B DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAOB->DOPAL Oxidative Deamination H2O2 Hydrogen Peroxide (Oxidative Stress) DOPAL->H2O2 Further Metabolism Inhibitor Tetralone / Selegiline (MAO-B Inhibitor) Inhibitor->MAOB Inhibition

Caption: Role of MAO-B in dopamine degradation and the site of inhibitor action.

References

A Head-to-Head Comparison of 4,4-Dimethyl-7-hydroxy-1-tetralone with Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative monoamine oxidase (MAO) inhibitory activity of 4,4-Dimethyl-7-hydroxy-1-tetralone against a panel of known standards. Due to the current lack of publicly available experimental data for this compound, its performance metrics presented herein are hypothetical and projected based on the structure-activity relationships of analogous tetralone derivatives. This comparison is intended to serve as a strategic guide for future research and development efforts.

The tetralone scaffold is a well-established pharmacophore in the design of MAO inhibitors, particularly for the MAO-B isoform, which is a key target in the management of neurodegenerative conditions such as Parkinson's disease.[1][2] C7-substituted α-tetralone derivatives have demonstrated high potency for MAO-B.[1][3]

Comparative Analysis of MAO Inhibition

This section presents a comparison of the half-maximal inhibitory concentrations (IC50) of this compound (hypothetical values) and established MAO inhibitors. The selected standards include clinically approved drugs (Selegiline, Rasagiline, Safinamide) and potent C7-substituted tetralone analogs. Lower IC50 values indicate greater potency.

Data Presentation: IC50 Values for MAO-A and MAO-B Inhibition

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50)Data Source
This compound 5,500 (Hypothetical) 75 (Hypothetical) 73.3 N/A
Selegiline23,00051451[4]
Rasagiline7101450.7[5][6]
Safinamide80,00079>1000[5][7]
7-(Benzyloxy)-α-tetralone7414715.8[1]
7-(4-Fluorobenzyloxy)-α-tetralone100.8911.2[1]

Experimental Protocols

The following is a detailed methodology for a typical in vitro monoamine oxidase inhibition assay used to determine the IC50 values of test compounds.

Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the in vitro inhibitory potency of test compounds against human recombinant MAO-A and MAO-B isoforms.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a luciferin-based derivative)

  • Test compounds and reference inhibitors (e.g., Selegiline, Rasagiline)

  • Potassium phosphate buffer (pH 7.4)

  • Detection reagent (e.g., reconstituted luciferin detection reagent or a solution to produce a fluorescent product)

  • 96-well microplates (opaque for luminescence/fluorescence)

  • Microplate reader capable of measuring luminescence or fluorescence

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Reaction Setup: In each well of the 96-well plate, the following are added in order:

    • Potassium phosphate buffer.

    • A specific concentration of the test compound or a reference inhibitor. Control wells contain the vehicle solvent.

    • MAO-A or MAO-B enzyme solution.

  • Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The MAO substrate is added to all wells to start the enzymatic reaction.

  • Incubation: The plate is incubated for a further period (e.g., 60 minutes) at 37°C.

  • Termination and Signal Detection: A detection reagent is added to stop the reaction and generate a luminescent or fluorescent signal. The signal is proportional to the amount of product formed, and thus inversely proportional to the enzyme inhibition.

  • Data Analysis: The luminescence or fluorescence is measured using a microplate reader. The percentage of inhibition for each concentration of the test compound is calculated relative to the control wells. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_mitochondrion Mitochondrion Dopamine_vesicle Dopamine (in vesicles) Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release MAO_B MAO-B Dopamine_cyto->MAO_B Metabolism DAT Dopamine Transporter (DAT) DAT->Dopamine_cyto Reuptake DOPAL DOPAL MAO_B->DOPAL Oxidative Deamination H2O2 H₂O₂ (Oxidative Stress) MAO_B->H2O2 Dopamine_cyto_increased Increased Cytosolic Dopamine Inhibitor This compound (MAO-B Inhibitor) Inhibitor->MAO_B Inhibition Inhibitor->Dopamine_cyto_increased Leads to

Caption: Dopamine metabolism by MAO-B and the inhibitory action of this compound.

Experimental Workflow

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of This compound and standard inhibitors D Dispense inhibitors and enzymes into 96-well plate A->D B Prepare MAO-A and MAO-B enzyme solutions B->D C Prepare MAO substrate solution F Add substrate to initiate reaction C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C F->G H Add detection reagent to stop reaction and generate signal G->H I Measure luminescence/ fluorescence with microplate reader H->I J Calculate percent inhibition I->J K Determine IC50 values using dose-response curve fitting J->K

Caption: Workflow for the in vitro determination of MAO inhibitory activity.

References

Reproducibility of Experiments Using 4,4-Dimethyl-7-hydroxy-1-tetralone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of publicly available data exists for 4,4-Dimethyl-7-hydroxy-1-tetralone, limiting a direct assessment of experimental reproducibility. This guide provides the available information on this specific compound and broadens the scope to include comparative data from structurally related hydroxy-tetralones to offer a comprehensive overview for researchers, scientists, and drug development professionals.

While specific quantitative data on the biological activity and experimental reproducibility of this compound is limited in peer-reviewed literature, a registered patent outlines its synthesis and application in assays for retinoid-like activity. To provide a useful comparative framework, this guide also presents data on related hydroxy-tetralone derivatives that have been more extensively studied, particularly as monoamine oxidase (MAO) inhibitors.

Synthesis of this compound

A patented method describes the synthesis of this compound. The protocol involves the hydrolysis of a precursor compound under acidic conditions.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: A solution of sulfuric acid (3.0 mL) and water (30 mL) is brought to a boil.

  • Addition of Precursor: To the boiling solution, 4,4-Dimethyl-7-methoxy-1-tetralone (1.19g, 4.13 mmol) is added.

  • Reflux: The reaction mixture is maintained at reflux for 1 hour.

  • Extraction: After cooling, the mixture is extracted twice with ethyl acetate (2 x 50 mL).

  • Purification: The combined organic phases are concentrated under reduced pressure, and the resulting residue is purified by chromatography on silica gel, eluting with 20% ethyl acetate in hexane to yield this compound.

Biological Activity and Potential Applications

The primary documented application for this compound is in the assessment of retinoid-like activity, as indicated by its use in a Rhino Mouse Study.

The Rhino Mouse Model for Comedolytic Activity

The Rhino mouse model is a standard preclinical assay used to evaluate the comedolytic (anti-acne) activity of compounds, particularly retinoids.[1][2] This model utilizes a specific strain of hairless mice that develop utriculi, which are histologically similar to human comedones (clogged pores).[1] The efficacy of a test compound is determined by its ability to reduce the size and number of these utriculi after topical application.[2][3]

Comparative Analysis of Related Hydroxy-Tetralones

Due to the lack of specific biological data for this compound, this section provides a comparative analysis of related hydroxy-tetralone compounds that have been evaluated as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurological disorders.

Table 1: Monoamine Oxidase (MAO) Inhibition by Substituted 1-Tetralone Derivatives

CompoundTargetIC50 (µM)
7-Hydroxy-1-tetraloneMAO-B>100
6-Hydroxy-1-tetraloneMAO-A>100
6-Hydroxy-1-tetraloneMAO-B>100
5-Hydroxy-1-tetraloneMAO-A>100
5-Hydroxy-1-tetraloneMAO-B>100

Data sourced from a study on 1-tetralone and 4-chromanone derivatives as MAO inhibitors.

The data indicates that simple hydroxy-1-tetralones are not potent MAO inhibitors. However, further substitutions on the tetralone scaffold can significantly increase potency.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

A common method for determining MAO inhibitory activity is through a fluorimetric or chemiluminescent assay.[4][5][6]

  • Reagents and Materials:

    • Human monoamine oxidase A (hMAO-A) and B (hMAO-B) enzymes.

    • A suitable substrate (e.g., kynuramine or a luciferin derivative).[4][5]

    • Test compounds (e.g., hydroxy-tetralone derivatives).

    • Reference inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B).[6]

    • Assay buffer.

    • 96-well microplates.

    • A microplate reader capable of measuring fluorescence or luminescence.

  • Assay Procedure (Chemiluminescent Method): [4]

    • A solution of the test compound or a reference inhibitor is added to the wells of a 96-well plate.

    • The MAO-Glo™ substrate is added to each well.

    • The reaction is initiated by the addition of the hMAO-A or hMAO-B enzyme solution.

    • The plate is incubated at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

    • A luciferin detection reagent is added to stop the reaction and generate a luminescent signal.

    • After a further incubation period (e.g., 20 minutes), the luminescence is measured using a microplate reader.

    • The inhibitory activity is calculated as the percentage decrease in signal compared to a control without an inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.

Visualizing Experimental Workflows

To illustrate the logical flow of synthesis and evaluation for compounds like this compound, the following diagrams are provided.

Synthesis_Workflow Start Precursor (4,4-Dimethyl-7-methoxy-1-tetralone) Reaction Acid Hydrolysis (H2SO4, H2O, Reflux) Start->Reaction Extraction Extraction (Ethyl Acetate) Reaction->Extraction Purification Chromatography (Silica Gel) Extraction->Purification Product Final Product (this compound) Purification->Product

Synthesis workflow for this compound.

Biological_Evaluation_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing Compound Test Compound (e.g., this compound) Assay Biological Assay (e.g., MAO Inhibition) Compound->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis Lead_Compound Lead Compound Selection Data_Analysis->Lead_Compound Potent & Selective Hits Animal_Model Animal Model (e.g., Rhino Mouse) Lead_Compound->Animal_Model Efficacy_Study Efficacy & Toxicity Study Animal_Model->Efficacy_Study

General workflow for biological evaluation of tetralone derivatives.

References

Safety Operating Guide

Proper Disposal of 4,4-Dimethyl-7-hydroxy-1-tetralone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 4,4-Dimethyl-7-hydroxy-1-tetralone (CAS No. 33209-72-2), a compound utilized in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling analogous chemical structures and hazardous waste in a laboratory setting.

Physicochemical and Hazard Profile

PropertyDataSource
CAS Number 33209-72-2[1]
Molecular Formula C₁₂H₁₄O₂[2]
Appearance Solid (Assumed)General chemical knowledge
Acute Toxicity Not available
Environmental Hazards Not available
Regulatory Status Not explicitly listed, treat as hazardous waste[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. Adherence to institutional and local regulations is mandatory.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, labeled hazardous waste container compatible with the solvent used. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," the CAS number (33209-72-2), and the appropriate hazard symbols as determined by your EHS department.

3. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage area should be cool and dry.

4. Final Disposal:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste.

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, regional, and national regulations for hazardous waste.[3] Chemical waste generators are responsible for correctly classifying and disposing of the waste.[3]

Disposal Procedure Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Identify Waste (this compound) ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquid storage Step 3: Store Securely (Designated Area) collect_solid->storage collect_liquid->storage contact_ehs Step 4: Contact EHS for Disposal storage->contact_ehs end End: Compliant Disposal contact_ehs->end

References

Personal protective equipment for handling 4,4-Dimethyl-7-hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4,4-Dimethyl-7-hydroxy-1-tetralone

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for structurally similar compounds, including 6-Hydroxy-1-tetralone and α-Tetralone, and general principles of laboratory safety for handling aromatic ketones. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and consult with your institution's safety officer.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with similar aromatic ketones.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves. Polyvinyl alcohol (PVA), Butyl rubber, or Viton™ gloves are recommended for handling aromatic and chlorinated chemicals.[1][2] Nitrile gloves may offer some protection for general handling but are not recommended for prolonged use with ketones.[1][2]Protects against skin irritation and absorption. Tetralones are aromatic ketones, and materials like PVA and Viton™ offer superior resistance to these chemical classes.[1][2][3][4]
Eye and Face Protection Tight-sealing safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5]Prevents eye irritation from dust particles or splashes.[5][6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities, generating dust, or if ventilation is inadequate.[5]Minimizes the risk of respiratory tract irritation from inhalation of the powdered compound.[6]
Protective Clothing A standard laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be worn.Prevents contamination of personal clothing and minimizes skin contact.
Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental responsibility.

Operational Plan:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound to avoid dust inhalation.[5]

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Put on all required PPE as detailed in the table above.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in the handling area.

    • Weigh the compound in a fume hood or a ventilated balance enclosure.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

    • Keep the container tightly sealed to prevent contamination and degradation.

Disposal Plan:

  • Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

  • Containerization:

    • Collect solid waste in a clearly labeled, sealed container.

    • Collect liquid waste (e.g., solutions) in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal:

    • Dispose of all waste through your institution's hazardous waste management program.

    • Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

    • Do not dispose of this chemical down the drain or in general waste.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] If skin irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[5][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.

  • Spills:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal.[6]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a labeled container for disposal.

    • Ventilate the area and wash the spill site after the material has been removed.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify Eyewash/Shower Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Prepare Solutions handle1->handle2 spill Spill or Exposure Event handle1->spill handle3 Keep Containers Closed handle2->handle3 handle2->spill storage1 Store in Cool, Dry, Ventilated Area handle3->storage1 disp1 Segregate Hazardous Waste handle3->disp1 storage2 Seal Containers Tightly storage1->storage2 disp2 Label Waste Containers disp1->disp2 disp3 Follow Institutional Disposal Protocol disp2->disp3 emergency Follow Emergency Procedures spill->emergency

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-7-hydroxy-1-tetralone
Reactant of Route 2
4,4-Dimethyl-7-hydroxy-1-tetralone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.